Product packaging for 6-(Decyldithio)-1H-purin-2-amine(Cat. No.:CAS No. 78263-87-3)

6-(Decyldithio)-1H-purin-2-amine

Cat. No.: B1204479
CAS No.: 78263-87-3
M. Wt: 339.5 g/mol
InChI Key: WKDWUXFAXWOTLI-UHFFFAOYSA-N
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Description

6-(Decyldithio)-1H-purin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H25N5S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N5S2 B1204479 6-(Decyldithio)-1H-purin-2-amine CAS No. 78263-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(decyldisulfanyl)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5S2/c1-2-3-4-5-6-7-8-9-10-21-22-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDWUXFAXWOTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228926
Record name 6-(Decyldithio)-1H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78263-87-3
Record name 6-(Decyldithio)-1H-purin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Decyldithio)-1H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on 6-(Decyldithio)-1H-purin-2-amine: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, characterization, and potential therapeutic applications of 6-(Decyldithio)-1H-purin-2-amine for researchers, scientists, and drug development professionals.

Introduction

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this specific molecule is unavailable, the following table summarizes the predicted properties based on its chemical structure and knowledge of similar compounds.

PropertyPredicted Value/CharacteristicExperimental Protocol
Molecular Formula C₁₅H₂₅N₅S₂The molecular formula is determined from the elemental composition of the purified compound, typically using high-resolution mass spectrometry (HRMS) or elemental analysis.
Molecular Weight 355.53 g/mol Mass spectrometry (e.g., ESI-MS, MALDI-TOF) is used to determine the molecular weight with high accuracy.
Appearance White to off-white solidVisual inspection of the purified compound.
Melting Point Not availableDetermined using a melting point apparatus where the temperature range of solid to liquid transition is observed. Differential Scanning Calorimetry (DSC) can also be used for a more precise measurement.
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.Solubility is determined by adding increasing amounts of the compound to a fixed volume of solvent at a specific temperature until saturation is reached. The concentration is then measured, often by UV-spectroscopy or HPLC.
pKa Not availableThe acid dissociation constant (pKa) is typically determined by potentiometric titration or UV-spectrophotometry at different pH values.
LogP Not availableThe partition coefficient (LogP) is experimentally determined using the shake-flask method with n-octanol and water. Alternatively, it can be estimated using computational software.

Synthesis and Characterization

The synthesis of this compound would likely follow established protocols for the preparation of S-substituted purine derivatives. A common synthetic route is illustrated in the workflow diagram below.

G General Synthetic Workflow A 2-amino-6-mercaptopurine B Reaction with Decanethiol A->B Nucleophilic Substitution C Oxidation B->C Disulfide Bond Formation D Purification C->D e.g., Column Chromatography E Characterization D->E NMR, MS, HPLC

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol for Synthesis:

A typical synthesis would involve the reaction of 2-amino-6-mercaptopurine with a decylating agent. To form the disulfide bond, an oxidative coupling of 2-amino-6-mercaptopurine with decanethiol in the presence of an oxidizing agent like iodine or air in a suitable solvent could be employed. The crude product would then be purified using techniques such as column chromatography or recrystallization.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Purine derivatives are known to exhibit a wide range of biological activities, often by interacting with key enzymes and receptors in various signaling pathways. While the specific targets of this compound are unknown, its structural similarity to other biologically active purines suggests potential interactions with kinases, G-protein coupled receptors (GPCRs), or enzymes involved in purine metabolism.

G Hypothesized Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor (e.g., Kinase, GPCR) Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Response Cellular Response Downstream->Response Molecule This compound Molecule->Receptor Binding/Inhibition

Caption: A hypothetical model of this compound interacting with a cellular signaling pathway.

Experimental Protocol for Biological Evaluation:

To investigate the biological activity of this compound, a series of in vitro assays would be conducted.

  • Cytotoxicity Assays: Initial screening using assays like MTT or MTS to determine the compound's toxicity against various cancer cell lines.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., a kinase), in vitro kinase inhibition assays would be performed to determine the IC₅₀ value.

  • Receptor Binding Assays: Radioligand binding assays could be used to assess the affinity of the compound for specific receptors.

  • Cell-Based Signaling Assays: Western blotting or reporter gene assays would be employed to investigate the effect of the compound on specific signaling pathways within cells.

Conclusion

While specific experimental data on this compound is currently lacking in the public domain, this guide provides a foundational understanding of its likely physicochemical properties, synthetic strategies, and potential biological relevance based on the well-established chemistry and biology of purine derivatives. The provided experimental protocols offer a roadmap for researchers to synthesize and characterize this novel compound, paving the way for the exploration of its therapeutic potential. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this and other related S-substituted purines.

Potential Biological Targets of 6-(Decyldithio)-1H-purin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of the novel purine derivative, 6-(Decyldithio)-1H-purin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates potential mechanisms of action and biological targets based on established knowledge of structurally related 6-thiopurine and 2-aminopurine analogs. The primary hypothesized mechanisms include interference with purine metabolism, potential as a cytotoxic agent through incorporation into nucleic acids, and possible inhibition of key cellular enzymes. This guide aims to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing theoretical frameworks and suggested experimental approaches for target identification and validation.

Introduction

Purine analogs represent a cornerstone of chemotherapy and antiviral therapy. Their structural similarity to endogenous purines allows them to function as antimetabolites, interfering with nucleic acid synthesis and other vital cellular processes. The compound this compound is a derivative of 2-aminopurine, featuring a distinctive decyldithio moiety at the 6-position. This substitution introduces a long, lipophilic alkyl chain and a disulfide bond, features that are expected to significantly influence its pharmacological properties, including cell permeability, metabolic stability, and interaction with biological targets. While direct experimental evidence for this compound is not yet available in the public domain, the extensive literature on related 6-mercaptopurine, 6-thioguanine, and other 6-alkylthio-2-aminopurines provides a strong basis for predicting its potential biological activities.

Potential Biological Targets and Mechanisms of Action

Based on the structure of this compound, several potential biological targets and mechanisms of action can be hypothesized. These are primarily centered around the established pharmacology of 6-thiopurines.

Interference with Purine Metabolism and Nucleic Acid Synthesis

The most probable mechanism of action for this compound is its role as a purine antimetabolite. Similar to 6-mercaptopurine and 6-thioguanine, it is anticipated to undergo intracellular activation to its nucleotide form.[1][2] This process is typically initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The resulting thiopurine nucleotides can then exert cytotoxic effects through two primary pathways:

  • Inhibition of de novo Purine Synthesis: The monophosphate nucleotide can inhibit key enzymes in the purine biosynthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, leading to a depletion of the endogenous purine nucleotide pool necessary for DNA and RNA synthesis.[3]

  • Incorporation into DNA and RNA: The di- and triphosphate nucleotide forms can be incorporated into DNA and RNA, respectively.[1][4] Incorporation of these fraudulent bases can lead to strand breaks, chain termination, and ultimately, apoptosis.

Hypothesized Metabolic Activation and Cytotoxic Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound This compound Activated_Metabolite Thiopurine Nucleotides (Mono-, Di-, Triphosphate) Compound->Activated_Metabolite HGPRT & Kinases DNA_RNA DNA and RNA Activated_Metabolite->DNA_RNA Incorporation Purine_Synthesis De Novo Purine Synthesis Enzymes Activated_Metabolite->Purine_Synthesis Apoptosis Apoptosis DNA_RNA->Apoptosis leads to Inhibition Inhibition

Caption: Hypothesized intracellular activation and cytotoxic mechanism of this compound.

Potential for Enzyme Inhibition

While some S6-substituted 2-aminopurines have been shown to be inactive against O6-alkylguanine-DNA alkyltransferase (AGT)[5], the broad family of purine analogs are known to inhibit a variety of enzymes, particularly kinases.

  • Cyclin-Dependent Kinases (CDKs): Substituted purines are a well-established class of CDK inhibitors. It is plausible that this compound could exhibit inhibitory activity against one or more CDKs, which would suggest a potential role in cell cycle regulation and as an anticancer agent.

  • Other Kinases: The purine scaffold is a common feature in the active sites of many kinases. Therefore, screening against a panel of kinases would be a prudent step in characterizing the biological activity of this compound.

Role of the Decyldithio Moiety

The decyldithio group is a unique feature that likely plays a significant role in the compound's activity.

  • Lipophilicity and Cellular Uptake: The long decyl chain increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and increase its intracellular concentration.

  • Disulfide Bond Cleavage: Disulfide bonds can be cleaved under the reducing conditions found within cells, potentially releasing a reactive thiol (6-mercapto-1H-purin-2-amine). This cleavage could be a mechanism of activation, and the resulting thiol could interact with various biological targets, including proteins, through the formation of mixed disulfides.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. However, data from related 6-thiopurine compounds can provide a benchmark for expected potency. It is important to note that these values are for different, albeit structurally similar, compounds and should be used as a general guide for initial experimental design.

CompoundTarget/AssayPotency (IC50/EC50)Reference
6-MercaptopurineHuman T-lymphoblastic leukemia cell line (CCRF-CEM)IC50: ~1.5 µMF. He et al., Cancer Cell Int, 2019
6-ThioguanineHuman colon cancer cell line (HCT116)IC50: ~0.1 µMS. K. Kanzaki et al., PLoS One, 2017
Olomoucine (a 2,6,9-substituted purine)CDK1/cyclin BIC50: 7 µM[6]

Suggested Experimental Protocols

To elucidate the biological targets and mechanism of action of this compound, the following experimental approaches are recommended.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Methodology:

    • Culture a panel of human cancer cell lines (e.g., colon, breast, lung, leukemia).

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 value for each cell line.

Experimental Workflow for Cytotoxicity Screening

G Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound (Concentration Gradient) Cell_Culture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of the target compound.

Target Identification and Validation
  • Objective: To identify the specific molecular targets of the compound.

  • Methodologies:

    • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential inhibitory activity.

    • HGPRT Activity Assay: Determine if the compound is a substrate for HGPRT by measuring the formation of its nucleotide metabolite in the presence of the enzyme and PRPP.

    • Cellular Thermal Shift Assay (CETSA): Assess target engagement by measuring changes in the thermal stability of proteins in cell lysates upon compound binding.

    • Affinity Chromatography: Immobilize the compound on a solid support to pull down interacting proteins from cell extracts, followed by identification using mass spectrometry.

Mechanistic Studies
  • Objective: To elucidate the downstream cellular effects of compound treatment.

  • Methodologies:

    • Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression.

    • Apoptosis Assays: Employ techniques such as Annexin V staining or caspase activity assays to confirm the induction of apoptosis.

    • Metabolomic Analysis: Measure the levels of intracellular purine nucleotides to confirm interference with purine metabolism.

Conclusion

While direct experimental data on this compound is currently lacking, a strong theoretical framework for its potential biological activity can be constructed based on the extensive knowledge of related 6-thiopurine analogs. The primary hypothesized mechanisms of action are interference with purine metabolism and nucleic acid synthesis, leading to cytotoxicity. Additionally, the potential for kinase inhibition should be explored. The unique decyldithio moiety is predicted to influence the compound's pharmacological profile, potentially enhancing cellular uptake and providing a mechanism for intracellular activation through disulfide bond cleavage. The experimental protocols outlined in this guide provide a roadmap for the systematic investigation of this promising compound, which may hold potential as a novel therapeutic agent.

References

In Vitro Bioactivity of 6-Thiopurine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the in vitro bioactivity of 6-thiopurine derivatives, a class of compounds to which 6-(Decyldithio)-1H-purin-2-amine belongs. A comprehensive search of publicly available scientific literature did not yield specific bioactivity data for this compound. Therefore, this document provides a detailed overview of the bioactivity of closely related 6-thio-purine analogs to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and immunology. The strategic modification of the purine scaffold has led to the discovery of numerous compounds with potent biological activities. Among these, 6-thiopurine derivatives have emerged as a significant class of antimetabolites with well-documented anticancer and immunosuppressive properties. These compounds, including the clinically utilized 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), exert their effects through various mechanisms, primarily by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis). This guide provides an in-depth overview of the in vitro screening, mechanism of action, and bioactivity of 6-thiopurine derivatives, offering insights for the evaluation of novel analogs such as this compound.

Mechanism of Action of 6-Thiopurine Derivatives

The cytotoxic effects of 6-thiopurine derivatives are multifaceted and primarily stem from their metabolic activation to thioguanine nucleotides (TGNs).[1][2] These active metabolites can be incorporated into DNA and RNA, leading to disruptions in cellular processes and ultimately, cell death.[2][3][4]

The key mechanisms of action include:

  • Inhibition of de novo Purine Synthesis: Thiopurine metabolites can inhibit critical enzymes involved in the purine biosynthesis pathway, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[5]

  • Incorporation into Nucleic Acids: Thioguanine nucleotides are incorporated into both DNA and RNA.[3][4] The presence of these analogs in the genetic material can trigger DNA damage responses, inhibit replication and transcription, and lead to mutations.[3][6]

  • Induction of Apoptosis: The cellular damage induced by 6-thiopurines activates intrinsic apoptotic pathways.[1][7][8] This programmed cell death is a crucial component of their anticancer activity. The incorporation of 6-thioguanine into DNA can lead to DNA strand breaks and mismatches, which are recognized by the cell's machinery, initiating an apoptotic cascade.[6]

  • Cell Cycle Arrest: Treatment with 6-thiopurine derivatives can lead to the arrest of the cell cycle at various checkpoints, notably the G2/M and S phases.[9][10] This prevents the proliferation of cancer cells and provides an opportunity for the apoptotic machinery to eliminate the damaged cells.

The following diagram illustrates the general metabolic pathway and mechanism of action of 6-thiopurines:

Thiopurine_Metabolism_and_Action 6-Mercaptopurine 6-Mercaptopurine Thioinosine_Monophosphate Thioinosine Monophosphate (TIMP) 6-Mercaptopurine->Thioinosine_Monophosphate HPRT 6-Thioguanine 6-Thioguanine Thioguanosine_Monophosphate Thioguanosine Monophosphate (TGMP) 6-Thioguanine->Thioguanosine_Monophosphate HPRT Thioinosine_Monophosphate->Thioguanosine_Monophosphate Inhibition_of_Purine_Synthesis Inhibition of de novo Purine Synthesis Thioinosine_Monophosphate->Inhibition_of_Purine_Synthesis Thioguanine_Nucleotides Thioguanine Nucleotides (TGNs) Thioguanosine_Monophosphate->Thioguanine_Nucleotides DNA_Incorporation Incorporation into DNA/RNA Thioguanine_Nucleotides->DNA_Incorporation Apoptosis Apoptosis DNA_Incorporation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Incorporation->Cell_Cycle_Arrest

Caption: Metabolic activation and mechanism of action of 6-thiopurines.

In Vitro Bioactivity Data of 6-Thiopurine Analogs

The cytotoxic activity of various 6-thiopurine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes representative IC50 values for 6-thioguanine and other analogs from the literature.

CompoundCell LineIC50 (µM)Reference
6-Thioguanine HeLa (Cervical Cancer)28.79[11]
AVTG Human Renal CarcinomaComparable to 6-TG[12]
AVTP Human Renal CarcinomaComparable to 6-TG[12]
Compound 7 K562 (Leukemia)2.27[13]
Compound 7 HL-60 (Leukemia)1.42[13]
Compound 10 K562 (Leukemia)2.53[13]
Compound 10 HL-60 (Leukemia)1.52[13]
Compound 12 Huh7 (Liver Cancer)0.08 - 0.13[14]
Compound 22 Huh7 (Liver Cancer)0.08 - 0.13[14]
Compound 5 Huh7, HCT116, MCF7Notable Activity[15]
Compound 6 Huh7, HCT116, MCF7Notable Activity[15]

Experimental Protocols for In Vitro Screening

A standardized workflow is essential for the systematic evaluation of the bioactivity of novel purine analogs. This typically involves a tiered approach, starting with primary cytotoxicity screening, followed by more detailed mechanistic studies.

In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Target Identification & Pathway Analysis Compound_Synthesis Compound Synthesis (e.g., this compound) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Compound_Synthesis->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Potent Compounds Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Kinase Assays) Determine_IC50->Enzyme_Inhibition_Assays Further Investigation Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, RNA-seq) Enzyme_Inhibition_Assays->Gene_Expression_Analysis

Caption: A general workflow for the in vitro screening of novel purine analogs.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of the cells, allowing for the quantification of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[9]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion

While specific bioactivity data for this compound is not currently available in the public domain, the extensive research on related 6-thiopurine derivatives provides a strong foundation for its potential as a bioactive compound, likely with anticancer properties. The established mechanisms of action, including the induction of apoptosis and cell cycle arrest, coupled with standardized in vitro screening protocols, offer a clear path for the comprehensive evaluation of this and other novel purine analogs. The data and methodologies presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the solubility and stability of 6-(Decyldithio)-1H-purin-2-amine is not publicly available. This guide provides a comprehensive framework of methodologies and potential considerations for such studies, based on established principles for analogous purine derivatives.

Introduction

This compound is a purine derivative with potential applications in various therapeutic areas. As with any novel chemical entity intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These characteristics directly influence bioavailability, formulation strategies, and ultimately, the clinical efficacy and safety of the compound. This document outlines the essential studies and experimental protocols required to characterize the solubility and stability profile of this compound.

Core Data Presentation

Quantitative data from solubility and stability studies should be meticulously recorded and presented for clear interpretation and comparison.

Solubility Data Summary

The aqueous and solvent solubility of a compound is fundamental to its preclinical and formulation development.

Table 1: Equilibrium Solubility of this compound in Various Media

Solvent/MediumTemperature (°C)pHSolubility (µg/mL)Method
Deionized Water257.0Data Not AvailableShake-Flask
Phosphate Buffered Saline (PBS)257.4Data Not AvailableShake-Flask
Simulated Gastric Fluid (SGF)371.2Data Not AvailableShake-Flask
Simulated Intestinal Fluid (SIF)376.8Data Not AvailableShake-Flask
Ethanol25N/AData Not AvailableShake-Flask
Dimethyl Sulfoxide (DMSO)25N/AData Not AvailableShake-Flask
Stability Data Summary

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for the drug substance.

Table 2: Stability of this compound under Accelerated Conditions (ICH Q1A R2)

Storage ConditionTime PointAssay (%)Total Degradants (%)Appearance
40°C ± 2°C / 75% RH ± 5% RH0 Months100.0<0.1White Powder
1 MonthData Not AvailableData Not AvailableData Not Available
3 MonthsData Not AvailableData Not AvailableData Not Available
6 MonthsData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to the desired solvent or buffer in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, visually confirm the presence of undissolved solid.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: Perform the experiment in triplicate to ensure accuracy and precision.

Stability Indicating HPLC Method Development

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.

  • Column and Mobile Phase Selection: Screen various HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate) to achieve optimal separation.

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Accelerated Stability Study

This study is designed to predict the long-term stability of the drug substance.

  • Sample Preparation: Place a sufficient quantity of this compound in containers that are impermeable to moisture and light.

  • Storage: Store the samples in a stability chamber maintained at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for appearance, assay of the active pharmaceutical ingredient (API), and levels of degradation products using the validated stability-indicating HPLC method.

Mandatory Visualizations

Diagrams are provided to illustrate key processes and pathways.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep Weigh excess compound add_solvent Add solvent/buffer prep->add_solvent seal Seal vials add_solvent->seal agitate Agitate at constant temp (24-72h) seal->agitate Place in shaker check_solid Confirm undissolved solid agitate->check_solid separate Centrifuge/Filter check_solid->separate Collect sample dilute Dilute supernatant separate->dilute quantify Quantify by HPLC dilute->quantify end end quantify->end Determine Solubility

Solubility Determination Workflow

G cluster_activation Metabolic Activation cluster_inhibition Inhibition of Purine Synthesis cluster_incorporation Incorporation into Nucleic Acids cluster_effects Cellular Effects Purine_Analog 6-Substituted Purine Analog (e.g., this compound) HGPRT HGPRT Purine_Analog->HGPRT Analog_MP Analog Monophosphate HGPRT->Analog_MP Kinases Kinases Analog_MP->Kinases De_Novo_Synthesis De Novo Purine Synthesis Analog_MP->De_Novo_Synthesis Inhibits Salvage_Pathway Purine Salvage Pathway Analog_MP->Salvage_Pathway Inhibits Analog_TP Analog Triphosphate Kinases->Analog_TP DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Analog_TP->RNA_Polymerase Incorporation DNA DNA DNA_Polymerase->DNA Incorporation RNA RNA RNA_Polymerase->RNA Incorporation DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Generalized Purine Analog Signaling Pathway

Potential Signaling Pathway Involvement

Purine analogs often exert their biological effects by interfering with nucleic acid synthesis.[1][2] It is hypothesized that this compound, after intracellular activation to its nucleotide form, may act as an antimetabolite.[3][4] The proposed general mechanism involves:

  • Metabolic Activation: The purine analog is converted to its monophosphate form by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequently phosphorylated to the di- and triphosphate forms by cellular kinases.[4]

  • Inhibition of Purine Synthesis: The analog nucleotides can inhibit key enzymes involved in the de novo and salvage pathways of purine biosynthesis, leading to a depletion of normal purine nucleotides.[1][4]

  • Incorporation into DNA and RNA: The triphosphate form of the analog can be incorporated into DNA and RNA by polymerases. This incorporation can lead to chain termination, DNA damage, and disruption of cellular functions.[2]

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress can trigger programmed cell death (apoptosis).

Further experimental studies, such as enzymatic assays and cellular proliferation assays, would be required to elucidate the specific mechanism of action of this compound.

References

The Dawn of a New Era in Purine Research: A Technical Guide to Novel Thio-Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thio-purine derivatives have long been a cornerstone in the treatment of various diseases, including cancers and autoimmune disorders. Classics such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG) have paved the way, primarily by acting as antimetabolites that interfere with DNA and RNA synthesis and modulate immune responses through pathways like Rac1 inhibition.[1][2] However, the quest for enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance has spurred the development of a new generation of novel thio-purine derivatives. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising new chemical entities, offering a vital resource for researchers at the forefront of drug discovery.

Metabolic Pathways of Thio-Purine Derivatives

The biological activity of thio-purine derivatives is intricately linked to their metabolic activation and inactivation pathways. The classical pathway involves the conversion of prodrugs like azathioprine to 6-mercaptopurine, which is then metabolized into active 6-thioguanine nucleotides (6-TGNs) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). These 6-TGNs are responsible for the cytotoxic and immunosuppressive effects.[1] Key enzymes such as thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO) are involved in the inactivation of these drugs.[1] A deeper understanding of these pathways is crucial for the rational design of novel derivatives with improved pharmacological properties.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione-S-transferase (GST) TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) MP->TGNs HPRT MeMP 6-Methylmercaptopurine (6-MeMP) (Inactive/Toxic Metabolite) MP->MeMP TPMT TUA 6-Thiouric Acid (Inactive Metabolite) MP->TUA XO TG 6-Thioguanine (6-TG) TG->TGNs HPRT DNA/RNA Incorporation DNA/RNA Incorporation TGNs->DNA/RNA Incorporation Rac1 Inhibition Rac1 Inhibition TGNs->Rac1 Inhibition

Caption: Metabolic activation and inactivation pathways of classical thio-purine drugs.

Novel Thio-Purine Derivatives: Synthesis and Evaluation

Recent research has focused on synthesizing novel thio-purine derivatives with modified structures to enhance their therapeutic index. These modifications often aim to improve target specificity, overcome resistance mechanisms, or reduce off-target toxicities.

Tricyclic Thio-Purine Analogues

A novel class of tricyclic thio-purine analogues has been synthesized with the goal of improving physicochemical properties and reducing toxicity compared to parent compounds. These compounds have shown promising anticancer activity.

Thiosubstituted Purines with Propargylthio and Sulfonamide Groups

New thio-purines featuring propargylthio, pyrrolidinobutynylthio, sulfenamide, and sulfonamide groups have been synthesized. These modifications have led to compounds with potent in vitro activity against various cancer cell lines. Notably, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine has demonstrated significant potency against glioblastoma and melanoma cell lines.

6-Thioguanosine Monophosphate (6-TGMP) Prodrugs

To bypass resistance mechanisms associated with the initial steps of thiopurine activation, researchers have developed 6-TGMP prodrugs. These compounds are designed to release the active monophosphate nucleotide intracellularly, showing enhanced efficacy in thiopurine-resistant cancer cell lines.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative novel thio-purine derivatives against various human cancer cell lines.

Table 1: IC50 Values of Novel Thienopyrimidine Derivatives

CompoundHT-29 (Colon Cancer)HepG-2 (Liver Cancer)MCF-7 (Breast Cancer)
5 -5.3 ± 1.6 µM7.301 ± 4.5 µM
8 -3.3 ± 0.90 µM4.132 ± 0.5 µM
9b ---
10 ---
Doxorubicin ---
Data extracted from a study on novel thiophene/thieno[2,3-d]pyrimidines.[7]

Table 2: IC50 Values of Novel Theophylline Derivatives Containing 1,2,3-Triazole

CompoundH460 (Lung Cancer)A549 (Lung Cancer)A2780 (Ovarian Cancer)LOVO (Colon Cancer)MB-231 (Breast Cancer)MCF-7 (Breast Cancer)OVCAR3 (Ovarian Cancer)SW480 (Colon Cancer)PC9 (Lung Cancer)
d17 5.93 ± 0.97 µM6.76 ± 0.25 µM26.84 ± 6.96 µM37.42 ± 0.82 µM18.78 ± 3.84 µM12.61 ± 1.76 µM29.33 ± 6.20 µM15.66 ± 2.37 µM18.20 ± 14.15 µM
Data extracted from a study on theophylline derivatives for non-small cell lung cancer.[8]

Table 3: IC50 Values of Pyrimidine Derivatives

CompoundMGC-803 (Stomach Cancer)HGC-27 (Stomach Cancer)
26 4.64 µM5.07 µM
Data extracted from a review on pyrimidine derivatives as anticancer agents.[9]

Signaling Pathways of Novel Thio-Purine Derivatives

While the incorporation into nucleic acids remains a key mechanism, many novel thio-purine derivatives exhibit their effects through the modulation of specific signaling pathways. A primary target for both classical and some novel thiopurines is the Rac1 signaling pathway, which is crucial for T-cell activation and proliferation.

Rac1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Vav1 Vav1 TCR->Vav1 Activation CD28 CD28 CD28->Vav1 Rac1_GDP Rac1-GDP (Inactive) Vav1->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Downstream Downstream Effectors (e.g., PAK, WAVE) Rac1_GTP->Downstream Activation ThioGTP 6-Thio-GTP ThioGTP->Rac1_GDP Inhibition of GDP/GTP Exchange Apoptosis Apoptosis ThioGTP->Apoptosis Induction T-Cell Proliferation & Survival T-Cell Proliferation & Survival Downstream->T-Cell Proliferation & Survival

Caption: Inhibition of the Rac1 signaling pathway by 6-Thio-GTP.

The induction of apoptosis is a common endpoint for many anticancer agents, including novel thio-purine derivatives. The interplay between apoptosis and autophagy in response to thiopurine treatment is a complex area of research, with evidence suggesting that autophagy can act as a survival mechanism against thiopurine-induced apoptosis.[10][11][12]

Experimental_Workflow Start Novel Thio-Purine Derivative Synthesis Char Structural Characterization (NMR, MS, etc.) Start->Char InVitro In Vitro Biological Evaluation Char->InVitro Cytotoxicity Cytotoxicity Assays (MTT, Colony Formation) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Cytotoxicity->InVivo Apoptosis Apoptosis Assays (Western Blot for Caspases, PARP) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Rac1 activity) Mechanism->Signaling Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for the discovery and development of novel thio-purine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of novel thio-purine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • 96-well microplates

  • Novel thio-purine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thio-purine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Colony Formation (Clonogenic) Assay

The colony formation assay is an in vitro method to assess the ability of a single cell to proliferate and form a colony. It is a sensitive assay to determine the long-term effects of cytotoxic agents.[17][18][19][20]

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Novel thio-purine derivatives

  • Trypsin-EDTA

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates with complete culture medium. The exact number of cells should be optimized for each cell line to obtain a countable number of colonies in the control wells.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the novel thio-purine derivatives.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing sufficient time for colony formation. The medium can be changed every 3-4 days if necessary.

  • Fixation and Staining: After the incubation period, carefully wash the wells with PBS. Fix the colonies with a solution like methanol or 4% paraformaldehyde for 10-15 minutes. After fixation, stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of thio-purine research, it is often used to investigate the induction of apoptosis by examining the expression and cleavage of key apoptotic proteins like caspases and PARP.[21][22][23][24]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the novel thio-purine derivatives for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data.

Conclusion

The discovery and development of novel thio-purine derivatives represent a vibrant and promising area of research. By leveraging a deeper understanding of their mechanisms of action and employing advanced synthetic and screening methodologies, scientists are poised to develop next-generation therapies with improved efficacy and safety. This technical guide provides a foundational resource for professionals in the field, offering insights into the synthesis, evaluation, and underlying biology of these exciting new compounds. The continued exploration of this chemical space holds the potential to address significant unmet medical needs in oncology and immunology.

References

Preliminary Cytotoxicity Assessment of 6-(Decyldithio)-1H-purin-2-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the preliminary cytotoxicity assessment of 6-(Decyldithio)-1H-purin-2-amine were identified. Consequently, quantitative data on its cytotoxic effects, detailed experimental protocols for its evaluation, and elucidated signaling pathways related to its mechanism of action are not available at this time.

This absence of specific data prevents the creation of an in-depth technical guide as initially requested. The core requirements, including the summarization of quantitative data into tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows using Graphviz, cannot be fulfilled for this particular compound.

The scientific community has extensively studied the cytotoxic properties of various purine derivatives, demonstrating their potential as anticancer agents. These studies often involve evaluating the compounds against a panel of cancer cell lines to determine their inhibitory concentrations (IC50 values). Common experimental protocols for such assessments include the MTT assay, which measures cell viability, and flow cytometry for cell cycle and apoptosis analysis.

The mechanism of action for many cytotoxic purine analogs involves interference with DNA and RNA synthesis, or the modulation of key cellular signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs). For instance, some 2,6-disubstituted purine derivatives have shown moderate antiproliferative activities against various cancer cell lines.

While the specific cytotoxic profile of this compound remains uncharacterized, its structural components—a purine core and a decyldithio side chain—suggest potential for biological activity. The purine scaffold is a well-established pharmacophore in anticancer drug design, and the lipophilic nature of the decyl chain could influence its cellular uptake and interaction with biological membranes.

Further research is necessary to determine the cytotoxic potential and mechanism of action of this compound. Such investigations would typically involve:

  • In vitro cytotoxicity screening: Testing the compound against a diverse panel of human cancer cell lines to determine its IC50 values.

  • Mechanism of action studies: Investigating the cellular processes affected by the compound, such as cell cycle progression, apoptosis induction, and specific signaling pathway modulation.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound to understand the contribution of different structural features to its biological activity.

Until such studies are conducted and published, a detailed technical guide on the preliminary cytotoxicity of this compound cannot be compiled. Researchers interested in this specific compound may consider initiating such investigations to fill this knowledge gap.

Spectroscopic Deep-Dive: Unraveling the Structure of 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-(Decyldithio)-1H-purin-2-amine, a purine derivative with potential applications in drug development. Given the limited publicly available experimental data for this specific molecule, this paper presents a detailed theoretical analysis based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel purine analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0s1HH-8 (Purine)
~6.5br s2H-NH₂
~3.0t2H-S-CH₂-
~1.7quint2H-S-CH₂-CH₂-
~1.4m2H-S-(CH₂)₂-CH₂-
~1.2-1.3m12H-(CH₂)₆-
~0.85t3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160C-6 (Purine)
~155C-2 (Purine)
~152C-4 (Purine)
~140C-8 (Purine)
~115C-5 (Purine)
~40-S-CH₂-
~31-CH₂- (Alkyl Chain)
~29-CH₂- (Alkyl Chain)
~28-CH₂- (Alkyl Chain)
~22-CH₂-CH₃
~14-CH₃

Table 3: Predicted Mass Spectrometry (ESI+) Data

m/z (amu)Predicted Fragment
354.15[M+H]⁺ (Molecular Ion)
167.05[Purine-S-SH + H]⁺
187.18[Decyl-S]⁺
151.05[Purine-NH₂ + H]⁺

Experimental Protocols

The following protocols provide standardized methodologies for the acquisition of NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tube (5 mm)

  • Pipettes and Vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and 16 scans.

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • Integrate the peaks and determine their multiplicities.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Process the ¹³C NMR spectrum and calibrate the chemical shift scale to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound (1 mg)

  • Methanol (HPLC grade)

  • Formic Acid

  • Vials and Syringes

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with a solvent system of 50:50 methanol:water with 0.1% formic acid.[1]

  • Set the ESI source to positive ion mode.

  • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum over a mass range of m/z 50-1000.

  • To obtain fragmentation data, perform tandem MS (MS/MS) experiments by selecting the molecular ion [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID).

  • Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Dissolve_MS Dissolve in MeOH/H2O + HCOOH Sample->Dissolve_MS NMR NMR Spectrometer (1H & 13C) Dissolve_NMR->NMR MS Mass Spectrometer (ESI-MS/MS) Dissolve_MS->MS Process_NMR Process NMR Spectra NMR->Process_NMR Process_MS Process MS Spectra MS->Process_MS Structure Structure Elucidation Process_NMR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Biological_Significance cluster_prodrug Prodrug Activation cluster_cellular_effects Cellular Effects Purine_Analog This compound Active_Metabolite 6-Thioguanine Nucleotides (6-TGN) Purine_Analog->Active_Metabolite Metabolic Conversion DNA_RNA_Incorp Incorporation into DNA/RNA Active_Metabolite->DNA_RNA_Incorp Immunosuppression Immunosuppression Active_Metabolite->Immunosuppression Apoptosis Induction of Apoptosis DNA_RNA_Incorp->Apoptosis

Caption: Simplified metabolic activation and cellular effects of 2-amino-6-thiopurine derivatives.[2][3][4]

References

Methodological & Application

Application Notes and Protocols for 6-(Decyldithio)-1H-purin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-(Decyldithio)-1H-purin-2-amine is a novel purine analog characterized by a decyldithio group at the 6th position of the purine ring. Purine analogs are a well-established class of compounds that can function as antimetabolites, interfering with nucleic acid synthesis, or as modulators of key signaling pathways.[1][2][3][4][5] The lipophilic decyldithio side chain suggests potential for altered cellular uptake and protein-ligand interactions compared to more hydrophilic purine derivatives.[6] These application notes provide a detailed experimental protocol for the initial characterization of this compound in a cell culture setting, focusing on its cytotoxic effects and a hypothesized mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Hypothetical Mechanism of Action

Based on the structure of this compound and the known activities of other purine derivatives, it is hypothesized that this compound may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7][8] The purine scaffold could potentially bind to the ATP-binding pocket of key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to the inhibition of their activity.

Data Presentation

Table 1: Physicochemical Properties
PropertyValue
Molecular FormulaC₁₅H₂₅N₅S₂
Molecular Weight355.53 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water.
Table 2: Hypothetical IC₅₀ Values for this compound
Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
MCF-7Breast Cancer48 hours5.2
A549Lung Cancer48 hours8.7
HeLaCervical Cancer48 hours12.1
HEK293Normal Kidney48 hours> 50

Experimental Protocols

Preparation of Stock Solutions

Due to its poor aqueous solubility, this compound should be dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Culture and Maintenance

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Culture cells in T-75 flasks with the appropriate complete growth medium.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete growth medium.

  • Seed new flasks or plates with the desired cell density.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on different cell lines.[9][10][11]

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[12][13][14][15]

Materials:

  • Cells in culture

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare 10 mM Stock in DMSO cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity western_blot Western Blot Analysis prep_compound->western_blot prep_cells Cell Culture (MCF-7, A549, etc.) prep_cells->cytotoxicity prep_cells->western_blot ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Pathway Modulation Analysis western_blot->pathway_analysis

Experimental workflow for the characterization of this compound.

pi3k_akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Hypothesized Inhibition Inhibitor->Akt Inhibitor->mTORC1

Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Note & Protocol: Quantitative Analysis of 6-(Decyldithio)-1H-purin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed analytical method for the quantification of 6-(Decyldithio)-1H-purin-2-amine in biological matrices. Due to the lack of a specific validated method in the public domain for this particular analyte, this protocol is based on established and effective liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques used for the quantification of other purine derivatives and similar small molecules.[1][2][3] The proposed method is designed to offer high selectivity and sensitivity, which are critical for bioanalytical applications.[1][2]

Introduction

This compound is a purine derivative with potential applications in various research and drug development areas. Accurate and reliable quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it the ideal choice for this application.[1][3] This document provides a detailed, albeit proposed, protocol for the quantification of this compound.

Proposed Analytical Method: LC-MS/MS

The recommended approach for the quantification of this compound is a robust LC-MS/MS method. This technique is widely used for the analysis of small molecules in complex matrices due to its high specificity and sensitivity.

Principle of LC-MS/MS

The workflow involves initial separation of the target analyte from other matrix components using high-performance liquid chromatography (HPLC). The separated analyte is then ionized and introduced into a tandem mass spectrometer. The mass spectrometer selects the precursor ion of the analyte, fragments it, and then detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise.

cluster_LC Liquid Chromatography (LC) cluster_MS1 Mass Spectrometry (MS) cluster_Collision Fragmentation cluster_MS2 Tandem MS (MS/MS) Sample Sample Injection HPLC_Column HPLC Column (e.g., C18) Sample->HPLC_Column Mobile Phase Ion_Source Ion Source (e.g., ESI) HPLC_Column->Ion_Source Elution Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Ionization Collision_Cell Collision Cell (Fragmentation) Quad1->Collision_Cell Quad2 Quadrupole 2 (Product Ion Selection) Collision_Cell->Quad2 Fragment Ions Detector Detector Quad2->Detector Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: Principle of LC-MS/MS analysis.

Experimental Protocols

The following protocols are proposed and should be optimized and validated for the specific laboratory conditions and matrix used.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. A protein precipitation method is a common and straightforward approach.

  • Spiking: Spike 100 µL of the biological sample (e.g., plasma, urine) with an appropriate internal standard (IS).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Proposed LC-MS/MS Conditions

The following are suggested starting conditions that will likely require optimization.

Table 1: Proposed Liquid Chromatography Parameters

ParameterProposed Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Proposed Mass Spectrometry Parameters

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of the analyte standard
Product Ion (Q3) To be determined by infusion of the analyte standard
Collision Energy To be optimized
Capillary Voltage To be optimized
Gas Temperature To be optimized
Gas Flow To be optimized

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed.

Table 3: Key Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- & Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed to ensure it does not compromise accuracy and precision
Stability Analyte stability under various storage and handling conditions

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A weighted linear regression is often used for calibration.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Biological Sample Collection protein_precipitation Protein Precipitation sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation final_result Final Quantitative Result concentration_calculation->final_result

Caption: Experimental workflow for quantification.

Conclusion

This application note provides a comprehensive, though proposed, framework for the development and validation of an LC-MS/MS method for the quantification of this compound in biological matrices. The outlined protocols and parameters are based on established analytical practices for similar compounds and should serve as a strong starting point for method development. Rigorous validation will be necessary to ensure the method is accurate, precise, and reliable for its intended application.

References

Application of 6-(Decyldithio)-1H-purin-2-amine in Enzyme Inhibition Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(Decyldithio)-1H-purin-2-amine is a synthetic purine derivative that has emerged as a molecule of interest in the field of enzyme inhibition. Its unique chemical structure, featuring a decyldithio group at the 6-position of the purine ring, suggests its potential to interact with various enzymatic targets. This document provides a comprehensive overview of the application of this compound in enzyme inhibition assays, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data available on this compound, this guide will focus on the general principles and methodologies for evaluating such a compound, drawing from established protocols for similar purine analogs.

Potential Enzymatic Targets and Signaling Pathways

While specific enzymatic targets for this compound are not yet extensively documented, the purine scaffold is a common motif in a vast array of biological processes. Enzymes involved in purine metabolism, signal transduction, and DNA/RNA synthesis are plausible candidates for inhibition. The lipophilic decyldithio chain may facilitate membrane permeability and interaction with hydrophobic pockets within enzyme active sites.

Hypothesized Signaling Pathway Involvement:

Based on the purine structure, this compound could potentially interfere with pathways regulated by purinergic signaling or those involving enzymes that utilize purine-based substrates or cofactors. A hypothetical pathway is illustrated below:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Purinergic Receptor (e.g., Adenosine Receptor) Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Activation Enzyme_Membrane Membrane-Bound Enzyme Enzyme_Membrane->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Target_Enzyme Potential Target Enzyme (e.g., Kinase, Phosphatase) Kinase_Cascade->Target_Enzyme Regulation Response Biological Response (e.g., Proliferation, Apoptosis) Target_Enzyme->Response Modulation Inhibitor This compound Inhibitor->Receptor Antagonism? Inhibitor->Enzyme_Membrane Inhibition? Inhibitor->Target_Enzyme Direct Inhibition

Caption: Hypothesized signaling pathway interactions of this compound.

Experimental Protocols for Enzyme Inhibition Assays

To evaluate the inhibitory potential of this compound, a systematic approach involving a series of biochemical assays is recommended.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a novel enzyme inhibitor.

G A Compound Acquisition & Solubilization B Primary Enzyme Screen (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Active Hit D Mechanism of Action Studies (e.g., Ki Determination) C->D E Selectivity Profiling (Against Related Enzymes) C->E D->E F Cell-Based Assays E->F

Caption: General workflow for enzyme inhibitor characterization.

Detailed Protocol: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework that can be adapted for a specific enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

  • Microplate reader

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted compound or vehicle control (DMSO in buffer) to the wells of the microplate.

    • Add the enzyme solution to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature. This step allows for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Incubate the reaction for a specific time at the optimal temperature.

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data from enzyme inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibition Data for this compound

Target EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Enzyme A5.2 ± 0.82.1 ± 0.4Competitive
Enzyme B> 100N/ANot Determined
Enzyme C15.7 ± 2.38.9 ± 1.1Non-competitive

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Conclusion

While specific experimental data on the enzyme inhibitory activity of this compound is not yet publicly available, this document provides a foundational guide for researchers to design and execute enzyme inhibition assays for this and similar novel compounds. The provided protocols and workflows offer a systematic approach to characterizing the inhibitory potential, determining the mechanism of action, and assessing the selectivity of new chemical entities. As research progresses, it will be crucial to disseminate specific findings to build a comprehensive understanding of the pharmacological profile of this compound.

proper handling and storage conditions for 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An effective protocol for the handling and storage of 6-(Decyldithio)-1H-purin-2-amine is critical for ensuring its stability, and integrity, and for the safety of laboratory personnel. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes

This compound is a purine derivative containing a decyl dithio group. While specific applications and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other purine analogs suggests potential roles in biochemical and pharmacological research, possibly as an inhibitor or modulator of enzymes that interact with purines, such as kinases or dehydrogenases. The disulfide bond may also be of interest for studies involving redox modulation or covalent interactions with target proteins.

Given the limited information, all handling and experimental procedures should be conducted with the assumption that the compound is potentially hazardous.

Quantitative Data Summary

Due to the scarcity of detailed public data, the following table summarizes the most consistent storage recommendation found across various suppliers. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and complete information.

ParameterValueSource
Storage Temperature -20°CConsensus from chemical supplier data
Appearance SolidGeneral information from chemical suppliers
Purity >95% (Typical)General information from chemical suppliers
Solubility Information not readily available. It is recommended to test solubility in small quantities in solvents such as DMSO or ethanol.

Experimental Protocols

General Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a precision balance within a fume hood or a ventilated balance enclosure. Avoid creating dust.

  • Dispensing: Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Spill Management: In case of a spill, avoid generating dust. Carefully clean the area with a damp cloth or absorbent material and dispose of the waste in a sealed container according to institutional guidelines.

  • Disposal: Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

General Storage Protocol
  • Temperature: Store the compound at the recommended temperature of -20°C in a freezer that is designated for chemical storage.

  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and degradation.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially given the disulfide bond.

  • Light and Moisture: Protect the compound from light and moisture, which can promote degradation. Store in a dark, dry location.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, storage conditions, and any relevant hazard warnings.

Visualized Workflows and Pathways

The following diagrams illustrate the recommended workflow for handling and storage, as well as a generalized logical relationship for ensuring compound integrity.

G start_end start_end process process decision decision storage storage start Start: Receive Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood storage_check Immediate Use? fume_hood->storage_check weigh Weigh Required Amount dissolve Prepare Solution (if needed) weigh->dissolve use Use in Experiment dissolve->use end End: Decontaminate & Dispose Waste use->end storage_check->weigh Yes store Store at -20°C storage_check->store No store->weigh

Caption: Workflow for Safe Handling and Use of this compound.

G compound compound condition condition outcome outcome c This compound (Solid, in sealed vial) temp -20°C c->temp dark Darkness c->dark dry Low Humidity c->dry inert Inert Atmosphere c->inert high_temp > -20°C c->high_temp light UV/Light Exposure c->light moisture Moisture c->moisture oxygen Oxygen c->oxygen stable Compound Stability Maintained temp->stable dark->stable dry->stable inert->stable degraded Compound Degradation high_temp->degraded light->degraded moisture->degraded oxygen->degraded

Caption: Factors Influencing the Stability of this compound.

Application Notes and Protocols for Assessing the Cellular Uptake of 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for quantifying the intracellular accumulation of the purine analog, 6-(Decyldithio)-1H-purin-2-amine. The described methodologies are essential for characterizing the pharmacokinetic and pharmacodynamic properties of this compound, providing critical data for drug development and research applications.

Introduction

This compound is a synthetic purine derivative with potential therapeutic applications. Understanding its ability to penetrate cell membranes and accumulate intracellularly is fundamental to elucidating its mechanism of action, efficacy, and potential toxicity.[1][2] Cellular uptake studies are critical for determining a compound's potency and can reveal important information about its behavior and potential off-target effects.[3][4] This protocol outlines a robust method for quantifying the cellular uptake of this compound using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for the analysis of nucleosides and their analogs.[5][6][7] Alternative and complementary methods, such as fluorescence microscopy and flow cytometry, are also discussed.

Key Experimental Protocols

Protocol 1: Quantitative Analysis of Cellular Uptake by HPLC

This protocol details the steps for treating cells with this compound, harvesting the cells, extracting the intracellular compound, and quantifying its concentration using HPLC.

Materials:

  • Cell Line: A suitable cancer or other relevant cell line (e.g., HeLa, A549, HEK293).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Lysis Buffer: (e.g., 70% methanol or a specific cell lysis reagent).

  • HPLC System: With a UV detector and a suitable column (e.g., C18).[5][7]

  • Mobile Phase: (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium formate).

  • Standard Solutions: A series of known concentrations of this compound for generating a standard curve.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • On the day of the experiment, remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cell Harvesting and Washing:

    • After incubation, aspirate the medium containing the compound.

    • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • For adherent cells, add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.

    • Collect the cell suspension and centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.

    • Carefully aspirate the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold lysis buffer.

    • Vortex vigorously and incubate on ice for 20 minutes to ensure complete lysis.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.[5]

  • Sample Preparation for HPLC:

    • Collect the supernatant, which contains the intracellular compound.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter.[5]

  • HPLC Analysis:

    • Inject a known volume of the sample and the standard solutions onto the HPLC system.

    • Run the HPLC method with a suitable gradient to separate this compound from endogenous cellular components.[7][8]

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the cell lysates from the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content of each sample.

Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol is applicable if this compound is intrinsically fluorescent or has been fluorescently labeled.

Materials:

  • Fluorescently-labeled this compound.

  • Cells grown on glass coverslips or in imaging-compatible plates.

  • Hoechst or DAPI: For nuclear counterstaining.

  • Paraformaldehyde (PFA): For cell fixation.

  • Mounting Medium.

  • Fluorescence Microscope: With appropriate filter sets.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using the fluorescently labeled compound.

  • Cell Fixation and Staining:

    • After incubation, wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Incubate with Hoechst or DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorescently labeled compound and the nuclear stain.

    • Qualitative analysis will show the subcellular localization of the compound. Quantitative analysis of fluorescence intensity can also be performed using appropriate software.[9][10][11]

Data Presentation

Quantitative data from the HPLC analysis should be summarized in tables for clear comparison.

Table 1: Time-Dependent Cellular Uptake of this compound

Incubation Time (hours)Intracellular Concentration (µM)
0.5[Value]
1[Value]
2[Value]
4[Value]
8[Value]

Table 2: Dose-Dependent Cellular Uptake of this compound at a Fixed Time Point (e.g., 4 hours)

Treatment Concentration (µM)Intracellular Concentration (µM)
1[Value]
5[Value]
10[Value]
25[Value]
50[Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_harvest Sample Collection cluster_extraction Intracellular Extraction cluster_analysis Quantification cell_seeding Seed Cells in Multi-well Plate cell_culture Culture to 80-90% Confluency cell_seeding->cell_culture add_compound Incubate with This compound cell_culture->add_compound wash_cells Wash with Ice-Cold PBS add_compound->wash_cells harvest_cells Harvest Cells (Trypsinization) wash_cells->harvest_cells cell_lysis Lyse Cells with Lysis Buffer harvest_cells->cell_lysis centrifugation Centrifuge to Pellet Debris cell_lysis->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant hplc_analysis HPLC Analysis collect_supernatant->hplc_analysis data_analysis Data Analysis and Normalization hplc_analysis->data_analysis

Caption: Workflow for quantifying the cellular uptake of this compound.

Hypothetical Signaling Pathway

Purine analogs can interfere with various cellular processes, including DNA synthesis and cell signaling pathways. The following diagram illustrates a hypothetical pathway that could be modulated by a purine analog.

signaling_pathway compound This compound receptor Purinergic Receptor (e.g., A2A) compound->receptor Antagonist? ac Adenylate Cyclase receptor->ac camp cAMP ac->camp converts ATP pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression (e.g., Proliferation, Survival) creb->gene_expression regulates

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for 6-(Decyldithio)-1H-purin-2-amine in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical representation based on the general characteristics of purine derivatives in drug discovery. As of the date of this document, no specific experimental data for 6-(Decyldithio)-1H-purin-2-amine is publicly available. The presented data and experimental procedures are illustrative examples and should be adapted and validated for actual research.

Introduction

Purine analogs are a cornerstone of modern pharmacology, with numerous derivatives developed as anticancer, antiviral, and immunosuppressive agents.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes involved in nucleic acid synthesis, protein kinases, and G-protein coupled receptors.[2] The compound this compound belongs to this versatile class of molecules. Its 6-thio substitution suggests potential activity as a modulator of various cellular processes, as thio-purine derivatives are known to exhibit cytotoxic and immunosuppressive effects.[3][4] This document outlines hypothetical screening assays to characterize the biological activity of this compound.

Hypothetical Biological Activity: Kinase Inhibition

Based on the purine scaffold, a common target for this class of compounds, we hypothesize that this compound may act as a protein kinase inhibitor. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The following protocols describe a kinase inhibition assay and a subsequent cell-based antiproliferative assay to evaluate this hypothesis.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the hypothetical inhibitory activity of this compound against a panel of selected protein kinases. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetIC₅₀ (nM)
Kinase A85
Kinase B1,200
Kinase C950
Kinase D75
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table presents the hypothetical half-maximal growth inhibitory concentration (GI₅₀) of this compound in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Cell LineCancer TypeGI₅₀ (µM)
HL-60Leukemia0.5
MCF-7Breast Cancer2.1
A549Lung Cancer5.8
HCT116Colon Cancer3.5

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibitory effect of this compound on kinase activity.[6]

Materials:

  • This compound

  • Recombinant Kinase A, B, C, and D

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. For control wells, add 2.5 µL of kinase buffer (no inhibitor) and 2.5 µL of a known inhibitor (positive control).

  • Add 2.5 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • HL-60, MCF-7, A549, and HCT116 cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ values.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) KinaseA Kinase A ReceptorTyrosineKinase->KinaseA Activates PurineAnalog This compound PurineAnalog->KinaseA Inhibits DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Phosphorylates ProliferationSignal Proliferation Signal DownstreamEffector->ProliferationSignal GeneExpression Gene Expression for Proliferation ProliferationSignal->GeneExpression G Start Start PrepareCompound Prepare Serial Dilutions of Compound Start->PrepareCompound SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Compound Dilutions to Cells PrepareCompound->AddCompound Incubate24h Incubate for 24h SeedCells->Incubate24h Incubate24h->AddCompound Incubate72h Incubate for 72h AddCompound->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate GI50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for 6-(Decyldithio)-1H-purin-2-amine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Decyldithio)-1H-purin-2-amine is a purine analog characterized by a decyldithio group at the 6th position of the purine ring. This structural feature imparts significant hydrophobicity to the molecule, presenting challenges for its dissolution in aqueous media commonly used for in vitro studies. This document provides detailed application notes and protocols for the effective solubilization and use of this compound in a research setting. The protocols outlined below are based on established methods for similar hydrophobic purine derivatives and are intended as a starting point for experimental design.

Data Presentation: Recommended Solvents and Stock Solution Parameters

Due to the lack of specific published solubility data for this compound, the following table summarizes recommended starting concentrations and solvents based on the chemical properties of the compound and general laboratory practices for similar molecules. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental needs.

Solvent/SystemRecommended Starting Stock ConcentrationNotes and Considerations
Dimethyl Sulfoxide (DMSO)10-50 mMPrimary recommended solvent for creating high-concentration stock solutions. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.5%).[1][2][3][4]
Ethanol (100%)1-10 mMCan be used as an alternative to DMSO. Evaporation may be a concern for long-term storage. The final ethanol concentration in the assay should be kept low to avoid cellular stress.
Co-solvent System (e.g., DMSO/Ethanol)VariableA mixture of solvents may enhance solubility. The ratio should be optimized empirically.
Solubilizing AgentsVariableFor direct dissolution in aqueous media, consider using agents like β-cyclodextrins or Pluronic® F-68.[5][6][7][8][9] The concentration of the agent and compound must be optimized.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user), weigh out the corresponding mass.

  • Adding Solvent: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube/vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (Optional): If the compound does not fully dissolve, warm the solution briefly to 37°C and/or sonicate for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Sterilization: As DMSO is bactericidal, filtration of the 100% DMSO stock is generally not required if sterile techniques are used.[10] However, if subsequent dilutions into aqueous solutions are to be stored, they should be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for in vitro experiments. It is crucial to minimize the final DMSO concentration to prevent cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. This will have a DMSO concentration of 1%.

  • Final Dilution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration (e.g., 1 µM, 10 µM). This two-step dilution helps to ensure that the compound remains in solution.

  • Final DMSO Concentration: Calculate the final DMSO concentration in your assay. For instance, a 1:1000 final dilution of a 10 mM DMSO stock will result in a 10 µM compound concentration with 0.1% DMSO. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2][4]

Protocol 3: Using Solubilizing Agents for Aqueous Solutions

For applications where DMSO is not desirable, solubilizing agents can be employed. This protocol provides a general guideline for using β-cyclodextrins.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Complexation: Add the this compound powder directly to the cyclodextrin solution.

  • Stirring: Stir the mixture at room temperature or with gentle warming (e.g., 37°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the solution.

  • Concentration Determination: It is recommended to determine the final concentration of the solubilized compound analytically (e.g., by UV-Vis spectroscopy or HPLC).

Mandatory Visualizations

Signaling Pathway Diagrams

Purine analogs can interact with various purinergic receptors, which are broadly classified into P1 (adenosine) receptors and P2 (ATP/ADP) receptors.[11][12][13] The following diagrams illustrate the canonical signaling pathways associated with these receptors, which may be relevant for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_Prep Stock Solution Preparation cluster_Dilution Working Solution Preparation cluster_Assay In Vitro Assay cluster_Controls Essential Controls Weigh Weigh Compound Dissolve Dissolve in 100% DMSO (e.g., 10 mM) Weigh->Dissolve Store Aliquot and Store at -20°C Dissolve->Store Thaw Thaw Stock Aliquot Store->Thaw Intermediate Prepare Intermediate Dilution in Culture Medium Thaw->Intermediate Final Prepare Final Working Dilution in Culture Medium Intermediate->Final Treat Treat Cells with Working Solution Final->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Analyze Cellular Response Incubate->Analyze Untreated Untreated Cells Vehicle Vehicle Control (DMSO) Vehicle->Treat

References

Application Notes and Protocols for In Vivo Administration of 6-(Decyldithio)-1H-purin-2-amine (AT7519) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for the cyclin-dependent kinase (CDK) inhibitor 6-(Decyldithio)-1H-purin-2-amine, commonly known as AT7519. The following protocols and data are compiled from preclinical studies in various animal models and are intended to guide researchers in designing their own in vivo experiments.

Overview of Administration Routes

The primary routes for in vivo administration of AT7519 in animal models, as documented in preclinical literature, are intravenous (i.v.) and intraperitoneal (i.p.). These routes have been utilized to evaluate the compound's efficacy and pharmacokinetics in various tumor models.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies involving the administration of AT7519 to animal models. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental design, animal strains, and tumor models.

Administration RouteAnimal ModelDosageVehicleDosing ScheduleKey FindingsReference
Intravenous (i.v.) Male BALB/c nude mice with HCT116 tumor xenografts5 mg/kgSalineSingle dosePharmacokinetic analysis performed on plasma and tumor samples.[1]
Intraperitoneal (i.p.) Female NMRI nu/nu mice with AMC711T neuroblastoma xenografts5, 10, or 15 mg/kgSalineDaily, 5 days on, 2 days off for 3 weeksDose-dependent inhibition of tumor growth.[2][2]
Intraperitoneal (i.p.) Th-MYCN transgenic mice15 mg/kg/daySalineNot specifiedImproved survival and significant tumor regression.[2][3][4][5][2][3][4][5]
Intraperitoneal (i.p.) Male SCID mice with MM.1S human multiple myeloma xenografts15 mg/kg/dayNot specifiedNot specifiedInhibition of tumor growth and prolonged median overall survival.[6][6]
Intraperitoneal (i.p.) HCT116 tumor-bearing mice10 mg/kgNot specifiedSingle doseRapid inhibition of phosphorylation of CDK substrates NPM and Rb.[7][7]

Experimental Protocols

Intravenous (i.v.) Administration Protocol

This protocol is based on pharmacokinetic studies conducted in nude mice with tumor xenografts.[1]

Materials:

  • AT7519

  • Sterile saline for injection

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Animal scale

Procedure:

  • Formulation: Dissolve AT7519 in sterile saline to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 1 mg/mL). Ensure complete dissolution.

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose volume. Place the mouse in a suitable restrainer to immobilize it and expose the tail vein.

  • Administration: Swab the tail with 70% ethanol to disinfect and improve vein visibility. Using a sterile syringe with an appropriate gauge needle, slowly inject the calculated volume of the AT7519 solution into the lateral tail vein.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental plan.

Intraperitoneal (i.p.) Administration Protocol

This protocol is derived from efficacy studies in mouse xenograft and transgenic models.[2][3][6]

Materials:

  • AT7519

  • Sterile saline for injection

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Formulation: Prepare the AT7519 solution in sterile saline at the desired concentration (e.g., 1.5 mg/mL or 1.875 mg/mL).[3]

  • Animal Preparation: Weigh the animal to determine the correct injection volume.

  • Administration: Securely hold the mouse and tilt it slightly head-down. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs. Inject the calculated volume of the AT7519 solution into the peritoneal cavity.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse effects. For multi-day dosing schedules, repeat the procedure as required.

Visualizations

Experimental Workflow for In Vivo Efficacy Studies

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation AT7519 Formulation (in Saline) IV_Admin Intravenous (i.v.) Administration Formulation->IV_Admin IP_Admin Intraperitoneal (i.p.) Administration Formulation->IP_Admin Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Animal_Model->IV_Admin Animal_Model->IP_Admin Tumor_Growth Tumor Growth Measurement IV_Admin->Tumor_Growth PK_Analysis Pharmacokinetic Analysis (Plasma/Tumor) IV_Admin->PK_Analysis IP_Admin->Tumor_Growth IP_Admin->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) IP_Admin->PD_Analysis Survival Survival Analysis IP_Admin->Survival

Caption: Workflow for in vivo studies of AT7519.

Signaling Pathway Inhibition by AT7519

G cluster_cdk Cyclin-Dependent Kinases cluster_substrates Downstream Substrates cluster_effects Cellular Effects AT7519 AT7519 CDK1 CDK1 AT7519->CDK1 CDK2 CDK2 AT7519->CDK2 CDK9 CDK9 AT7519->CDK9 pRb Phospho-Rb CDK1->pRb CDK2->pRb pNPM Phospho-NPM CDK2->pNPM RNA_pol_II RNA Polymerase II CDK9->RNA_pol_II Cell_Cycle_Arrest Cell Cycle Arrest pRb->Cell_Cycle_Arrest pNPM->Cell_Cycle_Arrest Transcription_Inhibition Inhibition of Transcription RNA_pol_II->Transcription_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: AT7519 mechanism of action.

References

Troubleshooting & Optimization

troubleshooting 6-(Decyldithio)-1H-purin-2-amine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Decyldithio)-1H-purin-2-amine. The information is presented in a question-and-answer format to directly address common challenges related to yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach for this compound involves the reaction of 2-amino-6-mercaptopurine with an electrophilic decylsulfur reagent. This reaction forms an unsymmetrical disulfide bond at the 6-position of the purine ring.

Q2: What are the likely starting materials for this synthesis?

The primary starting materials are:

  • 2-Amino-6-mercaptopurine: This is the purine scaffold that will be functionalized.

  • A source of electrophilic decylsulfur: This could be a decylsulfenyl halide (e.g., decylsulfenyl chloride) or a decyl thiosulfonate. Alternatively, an oxidative cross-coupling of 2-amino-6-mercaptopurine and decanethiol can be employed.

Q3: What are the main challenges in synthesizing unsymmetrical disulfides like this compound?

The primary challenge is to selectively form the desired unsymmetrical disulfide (A-S-S-B) while minimizing the formation of the two possible symmetrical disulfide byproducts (A-S-S-A and B-S-S-B). This is often achieved by carefully controlling the reaction conditions and the choice of reagents. Thiol-disulfide exchange reactions can also lead to a mixture of products if not properly controlled.

Troubleshooting Guide

Low Yield

Issue: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or degradation of starting materials and product.
- Reagent Stoichiometry: Ensure the molar ratio of the electrophilic decylsulfur reagent to 2-amino-6-mercaptopurine is optimized. An excess of one reagent may be necessary to drive the reaction to completion.
Side Reactions - Formation of Symmetrical Disulfides: This is a common side reaction. Consider using a method that minimizes this, such as reacting 2-amino-6-mercaptopurine with a pre-formed decyl thiosulfonate. Alternatively, in an oxidative coupling, slowly add one of the thiols to the reaction mixture containing the other thiol and the oxidizing agent.
- Oxidation of the Thiol: The thiol group of 2-amino-6-mercaptopurine is susceptible to oxidation to form a disulfide dimer or other oxidized species. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using a method that doesn't involve an oxidant.
Poor Solubility of Starting Materials - Solvent Choice: 2-amino-6-mercaptopurine has limited solubility in many organic solvents. Consider using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.
Product Degradation - Reaction Conditions: Harsh reaction conditions (e.g., high temperature, strong acids or bases) can lead to the degradation of the purine ring. Use mild reaction conditions whenever possible.
Low Purity

Issue: The final product is contaminated with impurities.

Potential Impurity Identification Method Purification Strategy
Unreacted 2-Amino-6-mercaptopurine TLC, LC-MS, 1H NMR- Chromatography: Due to its higher polarity, it can typically be separated by silica gel column chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).
- Washing: If the product is precipitated, washing with a solvent in which the starting material is sparingly soluble might be effective.
Symmetrical Disulfide of 2-Amino-6-mercaptopurine LC-MS, 1H NMR- Chromatography: This byproduct will have a different polarity compared to the desired product and can often be separated by column chromatography.
Symmetrical Decyl Disulfide TLC, LC-MS, 1H NMR- Chromatography: This is a non-polar impurity and can usually be separated from the more polar product by silica gel chromatography using a less polar eluent system (e.g., hexane/ethyl acetate).
Other Reaction Byproducts LC-MS, 1H NMR- Recrystallization or Trituration: If a suitable solvent system can be found, recrystallization or trituration can be an effective method for purification.
- Preparative HPLC: For high purity requirements, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is often a good option for purine derivatives.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. Please note that this is a generalized procedure and may require optimization.

Method 1: Oxidative Cross-Coupling

  • Dissolve Starting Materials: Dissolve 2-amino-6-mercaptopurine (1 equivalent) and decanethiol (1.1 equivalents) in a suitable solvent such as DMF.

  • Add Oxidizing Agent: Slowly add a solution of an oxidizing agent (e.g., iodine or hydrogen peroxide) to the reaction mixture at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Synthesis of this compound check_yield_purity Analyze Yield and Purity (TLC, LC-MS, NMR) start->check_yield_purity low_yield Low Yield check_yield_purity->low_yield No low_purity Low Purity check_yield_purity->low_purity No acceptable Acceptable Yield & Purity check_yield_purity->acceptable Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction identify_impurities Identify Impurities (MS, NMR) low_purity->identify_impurities side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes change_reagents Change Reagents/Method (e.g., use thiosulfonate) side_reactions->change_reagents Yes purification Optimize Purification (Chromatography, Recrystallization) identify_impurities->purification

Caption: Troubleshooting workflow for synthesis optimization.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathway for this compound is not defined in the provided context, many purine analogs act as inhibitors of kinases or other enzymes involved in cell signaling. The following diagram illustrates a hypothetical kinase inhibition pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes PurineAnalog This compound PurineAnalog->Kinase1 Inhibits

Caption: Hypothetical kinase inhibition by a purine analog.

optimizing reaction conditions for 6-(Decyldithio)-1H-purin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 6-(decyldithio)-1H-purin-2-amine.

Troubleshooting Guide

Problem 1: Low or no product yield

  • Question: My reaction has a very low yield of the desired this compound. What are the possible causes and solutions?

  • Answer: Low product yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The thiol-disulfide exchange reaction may not have gone to completion.

      • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the pH of the reaction mixture is optimal for thiolate anion formation, which is the reactive species. The reaction is often base-catalyzed.[1]

    • Poor Reagent Quality: The purity of your starting materials, 6-thioguanine and the decyl disulfide derivative, is crucial.

      • Solution: Verify the purity of your reagents using techniques like NMR or mass spectrometry. Old or improperly stored reagents can degrade.

    • Side Reactions: The formation of symmetrical disulfides (bis(6-purinyl) disulfide and didecyl disulfide) is a common side reaction that competes with the desired unsymmetrical disulfide formation.[2]

      • Solution: Adjust the stoichiometry of your reactants. Using a slight excess of one of the thiols might favor the formation of the unsymmetrical product, but this needs to be optimized. Alternatively, consider a step-wise approach where one thiol is activated before the addition of the second thiol.[3][4]

    • Oxidation of 6-thioguanine: The thiol group of 6-thioguanine can be oxidized to other species, preventing the desired reaction.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas your solvents before use.

Problem 2: Difficulty in product purification

  • Question: I am struggling to isolate the pure this compound from my reaction mixture. What purification strategies are recommended?

  • Answer: Purifying 6-(alkyldithio)purine derivatives can be challenging due to the presence of structurally similar byproducts.

    • Column Chromatography: This is the most common method for purification.

      • Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by adding methanol). The optimal solvent system will depend on the specific byproducts in your mixture.[5]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

      • Recommendation: Choose a solvent or a solvent mixture in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to obtain a highly pure product.

Problem 3: Product Characterization Issues

  • Question: I have isolated a product, but I am unsure if it is the correct this compound. How can I confirm its identity?

  • Answer: A combination of spectroscopic techniques is essential for unambiguous characterization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Look for the characteristic signals of the decyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the aromatic protons of the purine ring. The chemical shifts of the purine protons will be informative.

      • ¹³C NMR: Confirm the presence of all the carbon atoms from both the decyl chain and the purine core.

    • Mass Spectrometry (MS):

      • Recommendation: Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy:

      • Recommendation: Look for characteristic absorption bands for the N-H and C-N bonds of the purine ring and the C-H bonds of the alkyl chain.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing unsymmetrical disulfides like this compound?

    • A1: The most common method is the thiol-disulfide exchange reaction, where a thiol (in this case, 6-thioguanine) reacts with a disulfide (didecyl disulfide). Another approach is the oxidative coupling of two different thiols (6-thioguanine and decanethiol).[1][2]

  • Q2: What are the typical reaction conditions for the thiol-disulfide exchange reaction?

    • A2: The reaction is often carried out in an organic solvent like DMF, DMSO, or an alcohol. It is frequently base-catalyzed, using a weak base like triethylamine or potassium carbonate to facilitate the formation of the thiolate anion.[1] Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

  • Q3: What are the major potential side products in this synthesis?

    • A3: The primary side products are the symmetrical disulfides: bis(6-purinyl) disulfide and didecyl disulfide. Over-oxidation of the starting material or product can also lead to other impurities.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use an appropriate solvent system to separate the starting materials, product, and byproducts. The spots can be visualized under UV light.

  • Q5: Are there any safety precautions I should be aware of?

    • A5: Thiols often have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Some of the organic solvents used are flammable and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Summary of General Reaction Conditions for Unsymmetrical Disulfide Synthesis

ParameterConditionRationale
Reactants 6-thioguanine and an activated decyl-sulfur species (e.g., decyl disulfide, decanethiol)Thiol-disulfide exchange or oxidative coupling.
Solvent Aprotic polar solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol)To dissolve the reactants.
Base Weak organic or inorganic bases (e.g., triethylamine, potassium carbonate)To deprotonate the thiol to the more nucleophilic thiolate.[1]
Temperature Room temperature to refluxTo control the reaction rate.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the thiol.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time/temperature, optimize base.
Side reactionsAdjust stoichiometry, use a stepwise addition of reagents.
Reagent degradationCheck purity of starting materials.
Purification Difficulty Co-eluting impuritiesOptimize column chromatography gradient, try recrystallization or preparative HPLC.
Characterization Ambiguity Insufficient dataUse a combination of NMR (¹H, ¹³C), Mass Spectrometry (HRMS), and IR spectroscopy.

Experimental Protocols

Proposed Protocol for this compound Synthesis via Thiol-Disulfide Exchange

  • Materials: 6-thioguanine, Didecyl disulfide, Anhydrous Dimethylformamide (DMF), Triethylamine (TEA).

  • Procedure: a. To a solution of 6-thioguanine (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, add triethylamine (1.1 equivalents). b. Stir the mixture at room temperature for 30 minutes to form the thiolate salt. c. Add a solution of didecyl disulfide (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. e. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate and then ethyl acetate/methanol to afford the desired this compound. g. Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Reaction_Pathway 6-Thioguanine 6-Thioguanine Thiolate_Anion Thiolate_Anion 6-Thioguanine->Thiolate_Anion + Base Didecyl_Disulfide Didecyl_Disulfide Product This compound Didecyl_Disulfide->Product Base Base Thiolate_Anion->Product + Didecyl Disulfide Side_Product Decanethiol

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Pure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Base) Check_Yield->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Column, Recrystallization) Check_Purity->Optimize_Purification No Characterize Characterize Product (NMR, MS) Check_Purity->Characterize Yes Optimize_Conditions->Start Check_Reagents Check Reagent Purity Check_Reagents->Start Optimize_Purification->Characterize End Successful Synthesis Characterize->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Aqueous Solubility of 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 6-(Decyldithio)-1H-purin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The molecule possesses a long, hydrophobic decyl alkyl chain and a disulfide bond, which contribute to its low affinity for water. While the purine ring and the 2-amine group have some hydrophilic character, the overall molecule is dominated by its lipophilic nature.

Q2: What is the first step I should take if I'm having trouble dissolving the compound?

A2: The initial and often most effective step is to attempt pH adjustment of your aqueous buffer. The purine ring system contains nitrogen atoms that can be protonated or deprotonated, and the 2-amine group is basic. Altering the pH can ionize the molecule, thereby increasing its interaction with water molecules and enhancing solubility.

Q3: Are there any organic solvents I can use to first dissolve the compound?

A3: Yes, creating a concentrated stock solution in a water-miscible organic solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a frequently used solvent for purine-related compounds. Other options include ethanol, polyethylene glycol 300 (PEG300), and N,N-dimethylformamide (DMF). Once dissolved, this stock solution can be diluted into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

Q4: Can I use surfactants or other excipients to improve solubility?

A4: Absolutely. Surfactants like Tween-80 can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions. Another powerful technique is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether β-cyclodextrin (SBE-β-CD). These molecules have a hydrophobic interior that can encapsulate the decyldithio moiety, while their hydrophilic exterior allows them to dissolve readily in water.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Basic Techniques

  • Problem: The compound is not dissolving in the aqueous buffer at the desired concentration.

  • Initial Actions:

    • Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. Be cautious with temperature to avoid degradation.

    • If the compound is from a new batch, verify its identity and purity.

Step 2: pH Adjustment

  • Rationale: The compound has ionizable groups (amine and purine nitrogens).

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Attempt to dissolve the compound in each buffer.

    • Determine the pH at which the highest solubility is achieved. For a basic amine group, acidic pH (protonation) is likely to increase solubility.

Step 3: Co-Solvent Usage

  • Rationale: A water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic compound.

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO, Ethanol, PEG300).

    • Add the stock solution dropwise to your aqueous buffer while vortexing to the desired final concentration.

    • Ensure the final concentration of the co-solvent is compatible with your experimental system.

Step 4: Employing Solubilizing Excipients

  • Rationale: Surfactants and cyclodextrins can encapsulate the hydrophobic regions of the molecule, enhancing its solubility.

  • Procedure (Cyclodextrins):

    • Prepare a solution of the cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your aqueous buffer.

    • Add the solid compound to the cyclodextrin solution and stir or sonicate until dissolved.

  • Procedure (Surfactants):

    • Prepare a solution of the surfactant (e.g., Tween-80) in your aqueous buffer.

    • Add the compound to this solution and mix thoroughly.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

  • Prepare a set of 100 mM phosphate and citrate buffers with pH values ranging from 2.0 to 8.0 in 1.0 unit increments.

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to achieve the target concentration.

  • Vortex each sample vigorously for 2 minutes.

  • Place the samples in a shaker at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Co-Solvent Titration for Stock Solution Preparation

  • Select a water-miscible organic solvent such as DMSO or PEG300.

  • Weigh a known amount of this compound into a microcentrifuge tube.

  • Add small increments of the chosen co-solvent, vortexing between additions, until the compound is fully dissolved to create a concentrated stock solution.

  • To prepare the working solution, add the stock solution dropwise to the vigorously stirring aqueous buffer.

  • Observe for any precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary. For a related compound, 6-(Methylthio)purine, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[1]

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in the desired buffer.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the mixtures at room temperature for 48 hours.

  • Filter the solutions through a 0.22 µm filter to remove undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method. Cyclodextrins are known to increase the solubility of hydrophobic molecules, in some cases by as much as 50-fold.[1]

Data Presentation

The following tables provide an example of how to structure quantitative data for comparing the effectiveness of different solubilization methods. Note: The values presented here are for illustrative purposes only.

Table 1: Solubility of this compound in Buffers of Varying pH

Buffer pHSolubility (µg/mL)
2.0150
3.0125
4.080
5.030
6.010
7.0< 5
8.0< 5

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in pH 7.4 Phosphate Buffer

Co-solvent System (v/v)Apparent Solubility (µg/mL)
5% DMSO50
10% DMSO110
5% Ethanol40
10% Ethanol95
10% PEG300150

Table 3: Impact of Cyclodextrins on the Solubility of this compound in Water

CyclodextrinConcentration (% w/v)Solubility (µg/mL)Fold Increase
None021
HP-β-CD5250125
HP-β-CD10600300
SBE-β-CD5350175
SBE-β-CD10850425

Visualizations

The following diagrams illustrate the experimental workflow for solubility testing and a logical troubleshooting guide.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start with solid this compound prep_buffers Prepare Buffers (Varying pH) start->prep_buffers prep_cosolvents Prepare Co-solvent Systems start->prep_cosolvents prep_cyclodextrins Prepare Cyclodextrin Solutions start->prep_cyclodextrins add_compound Add Compound to Solutions prep_buffers->add_compound prep_cosolvents->add_compound prep_cyclodextrins->add_compound equilibrate Equilibrate (e.g., 24-48h shaking) add_compound->equilibrate separate Separate Undissolved Solid (Centrifuge/Filter) equilibrate->separate measure Measure Concentration of Supernatant/Filtrate separate->measure analyze Analyze and Compare Solubility Data measure->analyze end Determine Optimal Solubilization Strategy analyze->end

Caption: Experimental workflow for testing different solubilization strategies.

Caption: Troubleshooting decision tree for solubility issues.

References

common challenges in working with thio-purine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiopurine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my 6-thioguanine nucleotide (6-TGN) and 6-methylmercaptopurine (6-MMP) measurements inconsistent between samples or experiments?

Inconsistent measurements of thiopurine metabolites can arise from several factors throughout the experimental workflow:

  • Sample Handling and Storage: Thiopurine metabolites, particularly 6-TGN, are sensitive to storage conditions. Improper handling can lead to degradation and artificially low readings. It is crucial to process and store samples correctly immediately after collection.[1][2]

  • Analytical Method Variability: The lack of a standardized analytical protocol across laboratories can contribute to differing results. Various methods, primarily based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), may have different sample preparation steps, hydrolysis conditions, and instrumentation parameters.[1]

  • Drug-Drug Interactions: Concomitant medications can influence thiopurine metabolism. For instance, 5-aminosalicylates (5-ASA), often used in inflammatory bowel disease, can inhibit the enzyme thiopurine S-methyltransferase (TPMT), leading to altered metabolite levels.[3][4][5][6][7][8]

  • Genetic Polymorphisms: Individual variations in the genes encoding for enzymes like TPMT and Nudix hydrolase 15 (NUDT15) significantly impact how thiopurines are metabolized, leading to large inter-individual differences in metabolite concentrations from the same dose.[9][10][11][12]

Q2: What are the optimal storage conditions for samples intended for thiopurine metabolite analysis?

Proper sample storage is critical for accurate quantification of thiopurine metabolites. Here are some general guidelines based on published stability data:

  • Whole Blood: For short-term storage, whole blood samples collected in EDTA tubes should be kept at 4°C and processed within four days to minimize the degradation of 6-TGN, which can decrease by about 20% under these conditions.[2] For long-term storage, freezing at -70°C is recommended.[13]

  • Red Blood Cells (RBCs): After isolation from whole blood, RBCs can be stored at -20°C for short-term storage or at -70°C for long-term stability of up to 6 months.[13][14] Storing preprocessed RBC samples at -20°C for 180 days can result in a 30% decrease in 6-TGN concentration.[2]

For detailed stability data, please refer to the table below.

Data Presentation: Stability of Thiopurine Metabolites

The following table summarizes the stability of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN) under various storage conditions.

MetaboliteSample TypeStorage TemperatureDurationApproximate Decrease in ConcentrationReference
6-TGNPreprocessed RBCs-20°C180 days30%[14][15]
6-TGNPreprocessed RBCs-70°C180 days (6 months)~5% (stable)[14][15]
6-TGNWhole Blood4°C4 days~20%[14][15]
6-MMPNPreprocessed RBCs-20°C180 days~10%[15]
6-MMPNPreprocessed RBCs-70°C180 days~10%[15]

Troubleshooting Guides

Guide 1: Inconsistent Analytical Results (HPLC/LC-MS/MS)

This guide provides a systematic approach to troubleshooting inconsistent measurements of thiopurine metabolites.

Problem: High variability in 6-TGN or 6-MMP concentrations across technical replicates or between experimental runs.

Workflow:

G start Inconsistent Results Observed check_sample Verify Sample Handling & Storage - Correct anticoagulant used? - Stored at appropriate temperature? - Processed within stability window? start->check_sample check_protocol Review Sample Preparation Protocol - Consistent hydrolysis time and temp? - Accurate pipetting? - Use of internal standards? check_sample->check_protocol Sample handling OK resolve Problem Resolved check_sample->resolve Issue identified and corrected check_instrument Assess Instrument Performance - System suitability passed? - No leaks or pressure fluctuations? - Detector response stable? check_protocol->check_instrument Protocol followed correctly check_protocol->resolve Issue identified and corrected check_reagents Evaluate Reagent Quality - Mobile phase correctly prepared? - Standards and internal standards within expiry? check_instrument->check_reagents Instrument performance OK escalate Consult Instrument Specialist or Technical Support check_instrument->escalate Issue persists check_reagents->resolve Reagents OK, re-analyze check_reagents->resolve Issue identified and corrected escalate->resolve

Caption: Troubleshooting workflow for inconsistent analytical results.

Guide 2: Low Solubility of Thiopurine Compounds

Problem: Difficulty dissolving thiopurine compounds in aqueous solutions for in vitro experiments.

Recommendations:

  • Solvent Selection: Thiopurine compounds like azathioprine and thioguanine have limited solubility in water.[16][17][18]

    • Azathioprine: Soluble in organic solvents such as DMSO (~12.5 mg/ml) and dimethylformamide (~5 mg/ml).[16][17]

    • Thioguanine: Readily soluble in dilute aqueous alkali. It is insoluble in water, alcohol, or chloroform.[18]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. It is not recommended to store aqueous solutions of azathioprine for more than one day.[17]

Experimental Protocols

Protocol 1: General Method for Quantification of 6-TGN and 6-MMP in Red Blood Cells by LC-MS/MS

This protocol provides a generalized workflow for the analysis of thiopurine metabolites. Specific parameters may need to be optimized for your instrumentation and reagents.

1. Sample Collection and RBC Isolation:

  • Collect whole blood in EDTA-containing tubes.[14][19]

  • Centrifuge the whole blood to separate plasma and buffy coat from the red blood cells (RBCs).

  • Aspirate and discard the plasma and buffy coat.

  • Wash the RBC pellet with phosphate-buffered saline (PBS).

2. RBC Lysis and Protein Precipitation:

  • Lyse the washed RBCs with a suitable lysis buffer.

  • Add an internal standard solution (e.g., isotopically labeled 6-TG and 6-MMP) to the lysate.

  • Precipitate proteins using an acid such as perchloric acid.

  • Centrifuge to pellet the precipitated proteins.

3. Hydrolysis:

  • Transfer the supernatant to a new tube.

  • Hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating in an acidic solution.

4. LC-MS/MS Analysis:

  • Inject the hydrolyzed sample onto a reverse-phase C18 column.

  • Use a suitable mobile phase gradient (e.g., ammonium acetate and acetonitrile) for chromatographic separation.

  • Detect the analytes using a tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Quantify the concentrations of 6-TG and 6-MMP based on the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Mandatory Visualizations

Thiopurine Metabolic Pathway

G AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP XO Xanthine Oxidase (XO) MP->XO TPMT Thiopurine S-methyltransferase (TPMT) MP->TPMT HPRT Hypoxanthine-guanine phosphoribosyltransferase (HPRT) MP->HPRT TUA 6-Thiouric Acid (Inactive) MMP 6-Methylmercaptopurine (6-MMP) (Inactive) TIMP 6-Thioinosine monophosphate (6-TIMP) IMPDH Inosine monophosphate dehydrogenase (IMPDH) TIMP->IMPDH TGN 6-Thioguanine nucleotides (6-TGN) (Active) XO->TUA TPMT->MMP HPRT->TIMP IMPDH->TGN

Caption: Simplified metabolic pathway of thiopurine compounds.

Dosing Decision Tree based on TPMT and NUDT15 Genotype

G start Patient Requiring Thiopurine Therapy genotype TPMT & NUDT15 Genotyping start->genotype normal Normal Metabolizer (Both Genes) genotype->normal Normal/Normal intermediate Intermediate Metabolizer (One or Both Genes) genotype->intermediate Intermediate poor Poor Metabolizer (Either Gene) genotype->poor Poor start_dose Start Standard Dose normal->start_dose reduce_dose Start with Reduced Dose (e.g., 30-70% of standard) intermediate->reduce_dose alternative Consider Alternative Drug or Drastically Reduced Dose (e.g., 10% of standard) poor->alternative

Caption: A decision tree for initial thiopurine dosing based on genetic testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-(decyldithio)-1H-purin-2-amine and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound analog appears greasy or oily and is difficult to handle. How should I purify it?

A1: Due to the long decyl chain, these compounds are often hydrophobic and may present as oils or waxy solids. Standard purification techniques for non-polar small molecules are recommended. Normal-phase flash chromatography on silica gel is a common and effective first-line approach.[1]

Q2: What are the recommended starting conditions for silica gel flash chromatography?

A2: For hydrophobic purine analogs, a good starting point for solvent systems is a gradient of ethyl acetate in hexane.[1] The polarity of the eluent can be gradually increased to elute the target compound. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Streaking can be caused by several factors:

  • Compound Overload: Applying too much sample to the TLC plate or column can lead to poor separation and streaking. Try loading a more dilute solution.

  • Inappropriate Solvent System: If the solvent system is not optimal, the compound may not move properly. Experiment with different solvent ratios on TLC.

  • Compound Instability: The compound may be degrading on the silica gel. To test for this, you can perform a 2D TLC. Spot the compound in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in a second solvent system. If the spot appears on the diagonal, the compound is likely stable. If new spots appear off the diagonal, degradation is occurring.

  • Strong Interaction with Silica: The amine group on the purine ring can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve peak shape and reduce tailing.

Q4: I am concerned about the stability of the decyldithio group during purification. What precautions should I take?

A4: Disulfide bonds can be susceptible to cleavage under certain conditions. While generally stable, they can be cleaved by nucleophiles or under reducing conditions. It is advisable to use neutral or slightly acidic conditions during purification. Avoid strongly basic conditions, as this can promote thiol-disulfide exchange and degradation. If you suspect decomposition, it is recommended to handle the purification process expeditiously and at lower temperatures where possible.

Q5: My compound is not soluble in the initial mobile phase for reverse-phase HPLC. How can I overcome this?

A5: For highly hydrophobic compounds, solubility in the aqueous mobile phases used for reverse-phase HPLC can be a challenge. You can try dissolving the sample in a small amount of a strong organic solvent like DMSO or DMF before injection. However, be mindful that large injection volumes of these strong solvents can distort the peak shape. Alternatively, a normal-phase chromatography method might be more suitable for these compounds.

Q6: I am seeing multiple peaks on my chromatogram, but I expect a single product. What could be the issue?

A6: Multiple peaks could indicate the presence of impurities from the synthesis, degradation of the product, or disulfide bond scrambling. To investigate:

  • Confirm Structure: Use analytical techniques like mass spectrometry and NMR to confirm the identity of the major peak and any significant impurities.

  • Assess Purity of Starting Materials: Ensure the starting materials for the synthesis were pure.

  • Evaluate Disulfide Bond Integrity: Disulfide scrambling can lead to the formation of dimers or other disulfide-containing species. This can sometimes be mitigated by working at a lower pH.

Data Presentation: Purification Strategies for Purine Analogs

Purification Method Stationary Phase Typical Mobile Phase Compound Polarity Key Considerations
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate GradientNon-polar to Moderately PolarCost-effective; potential for compound degradation on acidic silica.[1]
Normal-Phase Flash Chromatography Amine-functionalized SilicaDichloromethane/Methanol or Acetonitrile/WaterPolar PurinesOffers different selectivity compared to silica; can be beneficial for compounds with basic nitrogens.[1]
Reverse-Phase HPLC C18Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic AcidModerately Polar to PolarGood for more polar analogs; requires removal of modifiers post-purification.

Experimental Protocols

General Protocol for Silica Gel Flash Chromatography of a Hydrophobic Purine Analog

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial chromatography solvent.

  • Column Packing: Dry pack a silica gel column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in hexane. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. Confirm the purity and identity using appropriate analytical techniques (e.g., NMR, MS).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound TLC TLC Analysis (Determine Solvent System) Crude_Product->TLC Optimize Separation Flash_Chromatography Silica Gel Flash Chromatography (e.g., Hexane/EtOAc gradient) TLC->Flash_Chromatography Apply Conditions Fraction_Collection Fraction Collection & TLC Monitoring Flash_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Combine Pure Fractions Pure_Product Pure Product Solvent_Removal->Pure_Product QC Purity & Identity Confirmation (NMR, MS) Pure_Product->QC

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Streaking Streaking on TLC/Column? Start->Streaking Low_Yield Low Yield? Start->Low_Yield Multiple_Peaks Multiple Peaks? Start->Multiple_Peaks Overload Reduce Sample Load Streaking->Overload Yes Solvent Optimize Solvent System Streaking->Solvent Yes Degradation Check for Degradation (2D TLC) Streaking->Degradation Yes Degradation2 Assess Compound Stability (pH, temperature) Low_Yield->Degradation2 Yes Incomplete_Elution Increase Eluent Polarity Low_Yield->Incomplete_Elution Yes Impurities Check Starting Material Purity Multiple_Peaks->Impurities Yes Degradation3 Investigate On-Column Decomposition Multiple_Peaks->Degradation3 Yes Disulfide Consider Disulfide Scrambling (Adjust pH) Multiple_Peaks->Disulfide Yes Modifier Add Basic Modifier (e.g., TEA) Degradation->Modifier If basic compound

Caption: Troubleshooting decision tree for purification issues.

References

protocol refinement for reproducible results with 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-(Decyldithio)-1H-purin-2-amine

Disclaimer: this compound is a novel purine analog. The following protocols and troubleshooting guides are based on general principles for similar compounds and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: As a thiol-containing purine analog, proper storage is crucial to maintain its stability and activity. We recommend the following:

  • Storage: Store the solid compound at -20°C or lower, protected from light and moisture.

  • Handling: For preparing stock solutions, use anhydrous solvents like DMSO or ethanol. The thiol group is susceptible to oxidation, so it's advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][2] If long-term storage of the solution is necessary, aliquot and store at -80°C.

Q2: What is the best solvent for dissolving this compound?

A2: The long decyl chain suggests that this compound may have poor aqueous solubility.

  • Stock Solutions: High-purity, anhydrous DMSO is recommended for preparing high-concentration stock solutions.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). If precipitation occurs upon dilution, you may need to use a solubilizing agent or explore alternative delivery methods.[3]

Q3: What are the potential mechanisms of action for a purine analog like this?

A3: Purine analogs can act on various cellular processes.[4][5] Potential mechanisms include:

  • Enzyme Inhibition: Many purine analogs are known to inhibit kinases or enzymes involved in nucleotide metabolism.[6][7]

  • Signaling Pathway Modulation: They can interfere with signaling pathways that are sensitive to cellular nucleotide levels, such as the mTOR pathway.[8]

  • Receptor Binding: Some purine derivatives can act as agonists or antagonists for purinergic receptors.[9]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the compound is critical for reproducible results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. An ideal HPLC analysis would show a single major peak corresponding to the compound. If you observe multiple peaks, it may indicate the presence of impurities or degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological activity Compound degradationPrepare fresh stock solutions. Minimize exposure to light and air. Store aliquots at -80°C.
Poor solubility in assay mediumDecrease the final concentration of the compound. Increase the DMSO concentration slightly (while monitoring for vehicle toxicity). Use a solubilizing agent if compatible with your assay.
Incorrect dosagePerform a dose-response experiment over a wide concentration range to determine the optimal working concentration.
High background or off-target effects Compound is not selectiveTest the compound against a panel of related targets (e.g., a kinase panel) to determine its selectivity profile.[6]
CytotoxicityDetermine the cytotoxic concentration of the compound using a cell viability assay.[10] Perform your experiments at non-toxic concentrations.
Impure compoundVerify the purity of your compound using HPLC. If impurities are present, consider re-purification or obtaining a new batch.
Precipitation in cell culture medium Low aqueous solubilityEnsure the final DMSO concentration is sufficient to keep the compound in solution. Prepare the final dilution immediately before adding to cells.
Interaction with media componentsTest the solubility of the compound in different types of cell culture media.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • 96-well or 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In an assay plate, add the diluted compound, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km for the specific kinase.

  • Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

Below is a hypothetical example of how to present IC50 data for this compound against a panel of kinases.

KinaseIC50 (µM)
Kinase A0.5
Kinase B2.3
Kinase C> 50
Kinase D8.1
Kinase E> 50

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Seed cells in 96-well plates prep_cells->treatment assay Perform cell viability (e.g., MTT) or kinase assay treatment->assay analysis Read absorbance/fluorescence/ luminescence assay->analysis calc Calculate % inhibition or viability and IC50 analysis->calc

Caption: A generalized experimental workflow for testing the biological activity of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound compound->kinase_a

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase.

References

preventing the degradation of 6-(Decyldithio)-1H-purin-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-(Decyldithio)-1H-purin-2-amine in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Loss of Compound Activity or Inconsistent Results

  • Question: My experiments are showing a gradual loss of the compound's expected biological activity, or the results are not reproducible. What could be the cause?

  • Answer: This is a common indicator of compound degradation. This compound has two primary points of potential instability: the disulfide bridge and the purine ring.

    • Disulfide Bridge Instability: The -S-S- bond can be cleaved under reducing conditions or through thiol-disulfide exchange with other thiol-containing molecules in your experimental system (e.g., components of cell culture media like cysteine).[1][2][3]

    • Purine Ring Degradation: Purine analogs can be susceptible to degradation, particularly in alkaline solutions.[4] The purine ring can be enzymatically degraded by purine metabolizing enzymes if present.[5][6][7]

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.

    • Solvent Selection: Use a high-purity, anhydrous solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common choice.

    • pH Control: Ensure the pH of your final working solution is neutral or slightly acidic. Avoid alkaline conditions (pH > 8).[3]

    • Check for Reducing Agents: Review all components of your experimental medium for the presence of reducing agents (e.g., dithiothreitol (DTT), β-mercaptoethanol).[1] If their presence is unavoidable, the stability of your compound will be limited.

    • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.

Issue 2: Visible Precipitate in the Solution

  • Question: I observed a precipitate forming in my stock solution or working solution. What should I do?

  • Answer: Precipitate formation can be due to several factors:

    • Low Solubility: The compound may have limited solubility in the chosen solvent or buffer.

    • Degradation Products: The precipitate could be a less soluble degradation product.

    • Temperature Effects: Solubility can decrease at lower temperatures.

    Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your specific solvent system. You may need to gently warm the solution or use sonication to aid dissolution.

    • Adjust Solvent Concentration: If preparing a working solution from a DMSO stock, ensure the final concentration of DMSO is not high enough to cause precipitation when added to an aqueous buffer.

    • Filter Sterilization: If you need to sterilize the solution, use a 0.22 µm syringe filter compatible with your solvent. This can also remove any particulate matter.

    • Consider a Different Solvent: If solubility issues persist, you may need to explore alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: We recommend using a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. DMSO is generally preferred for its ability to dissolve a wide range of organic molecules.

Q2: How should I store the solid compound and its stock solutions?

A2:

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, we highly recommend preparing single-use aliquots.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: The stability in aqueous solutions is dependent on several factors, including pH, temperature, and the presence of other reactive species. In general, disulfide-containing compounds are less stable in aqueous media compared to organic solvents.[3] It is strongly advised to prepare aqueous working solutions immediately before use.

Q4: Can I use buffers containing thiols, such as DTT or β-mercaptoethanol, with this compound?

A4: No. Thiol-containing reducing agents like DTT and β-mercaptoethanol will readily cleave the disulfide bond of this compound, leading to its degradation.[1][] This process is known as thiol-disulfide exchange.

Q5: How can I check for the degradation of my compound?

A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solution over time.[9][10] A decrease in the area of the parent compound's peak and the appearance of new peaks would indicate degradation.

Data Summary

Table 1: General Stability Profile of Disulfide-Modified Purine Analogs

ParameterRecommendationRationale
pH 6.0 - 7.5Purine rings can be unstable in alkaline conditions[4]. Disulfide exchange is also pH-dependent.
Temperature Storage: -20°C to -80°C. Working: Room Temperature (short-term)Lower temperatures slow down chemical degradation.
Solvent Stock: Anhydrous DMSO or Ethanol. Working: Aqueous buffers (prepare fresh)Organic solvents provide better stability for long-term storage.
Additives to Avoid Reducing agents (DTT, β-mercaptoethanol), strong acids/bases, oxidizing agentsThese can cleave the disulfide bond or degrade the purine structure.[1][3]
Light Exposure MinimizeProtect from light to prevent potential photo-degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.

  • Dispense into single-use aliquots in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration in your experimental buffer (e.g., PBS, cell culture medium) immediately before use.

  • Gently mix the solution by pipetting or brief vortexing.

  • Do not store the aqueous working solution for extended periods.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid Solid Compound (Store at -20°C) stock Stock Solution in DMSO (Aliquot and Store at -80°C) solid->stock Dissolve working Working Solution (Prepare Fresh) stock->working Dilute in Aqueous Buffer experiment Perform Experiment working->experiment data Data Collection experiment->data analysis Data Analysis data->analysis

Caption: Workflow for the preparation and use of this compound.

degradation_pathways Potential Degradation Pathways cluster_disulfide Disulfide Cleavage cluster_purine Purine Ring Degradation compound This compound thiol Purine Thiol compound->thiol Reducing Agents (e.g., DTT) decanethiol Decanethiol compound->decanethiol Reducing Agents (e.g., DTT) purine_deg Oxidized/Hydrolyzed Purine Products compound->purine_deg Alkaline pH / Enzymes

Caption: Potential degradation pathways for this compound.

References

addressing poor bioavailability of 6-(Decyldithio)-1H-purin-2-amine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 6-(Decyldithio)-1H-purin-2-amine (DDP-amine). Due to its lipophilic nature, DDP-amine often exhibits poor aqueous solubility, which can lead to low and variable bioavailability in vivo. This guide offers strategies to overcome these challenges.

Compound Profile: this compound (DDP-amine)

  • Compound Class: Purine Analog.[1][2]

  • Anticipated Therapeutic Area: Oncology, Immunology (based on the activity of other purine analogs).[1][3]

  • Key Physicochemical Characteristics:

    • High Lipophilicity: The "decyldithio" side chain suggests high lipophilicity and consequently low aqueous solubility.

    • Purine Core: The 1H-purin-2-amine core is susceptible to metabolic enzymes common to purine metabolism.[4][5]

  • Primary Bioavailability Challenge: Dissolution rate-limited absorption and potential for first-pass metabolism.[6][7]

Troubleshooting Guide

Q1: My in vivo experiments with DDP-amine show low or inconsistent efficacy. What are the likely causes?

A1: Low and variable efficacy is often a direct result of poor bioavailability. The primary suspects for a lipophilic compound like DDP-amine are:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in gastrointestinal fluids to be absorbed.[6]

  • Slow Dissolution Rate: Even if it is sparingly soluble, the rate of dissolution may be too slow for adequate absorption within the transit time of the small intestine.

  • First-Pass Metabolism: As a purine analog, DDP-amine may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[3][5]

  • Formulation Issues: The vehicle used to administer the compound may not be optimal for its solubilization and absorption.

Q2: I am observing high variability in plasma concentration between subjects in my animal studies. What could be the reason?

A2: High inter-subject variability is a classic sign of formulation-dependent absorption. This can be caused by:

  • Erratic Solubilization: If the compound is administered as a simple suspension, minor differences in gastrointestinal physiology (e.g., pH, presence of bile salts) between animals can lead to large differences in how much drug is solubilized and absorbed.[8]

  • Food Effects: The presence or absence of food, particularly fatty foods, can significantly impact the absorption of lipophilic drugs.[6] Lipid-based formulations can help mitigate this effect.[9]

  • Precipitation of the Drug: The drug may initially be dissolved in a dosing vehicle, but precipitates upon contact with aqueous gastrointestinal fluids.

Q3: I dissolved DDP-amine in a co-solvent system for oral dosing, but the bioavailability is still low. Why?

A3: While co-solvents can help solubilize the drug in the formulation, they may not prevent precipitation upon dilution in the large volume of aqueous fluid in the stomach. This is a common issue. To overcome this, consider strategies that maintain the drug in a solubilized or finely dispersed state in situ, such as:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are designed to form fine emulsions upon contact with gastrointestinal fluids, keeping the drug solubilized and ready for absorption.[8][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.[6][10]

  • Nanonization: Reducing the particle size of the drug increases its surface area, which can significantly improve the dissolution rate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for DDP-amine?

A1: As a purine analog, DDP-amine is expected to act as an antimetabolite.[2] It will likely need to be metabolized intracellularly to its nucleotide form, which can then interfere with DNA and/or RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3][11]

Q2: What are the potential metabolic pathways for DDP-amine?

A2: Purine analogs are subject to several metabolic enzymes.[4] Key enzymes that could metabolize DDP-amine include:

  • Phosphorylation: Activation to its therapeutic nucleotide form.[3]

  • Xanthine Oxidase: This enzyme is known to inactivate other purine analogs like mercaptopurine and could potentially metabolize the purine core of DDP-amine.[5][11]

  • Cleavage of the side chain: The decyldithio group may be subject to enzymatic cleavage.

Q3: What are the recommended starting points for formulation development to improve the bioavailability of DDP-amine?

A3: Given its high lipophilicity, the following formulation strategies are recommended for investigation:[6][7]

  • Lipid-Based Formulations (e.g., SEDDS): This is often the most effective approach for highly lipophilic drugs.[8][9][12]

  • Particle Size Reduction (Nanonization/Micronization): Creating a nanosuspension can dramatically increase the dissolution rate.[6][10]

  • Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can improve solubility and dissolution.[6][10]

Data Presentation

Effective formulation development requires systematic evaluation. Below are template tables for presenting your experimental data.

Table 1: Solubility of DDP-amine in Various Vehicles

Vehicle/Excipient Solubility (mg/mL) at 25°C Comments
Water < 0.001 Practically Insoluble
PBS (pH 7.4) < 0.001 Practically Insoluble
Labrafac™ PG [Insert Data] Medium-chain triglyceride
Cremophor® EL [Insert Data] Surfactant
Transcutol® HP [Insert Data] Co-solvent/Surfactant

| PEG 400 | [Insert Data] | Co-solvent |

Table 2: Composition of Investigational Formulations

Formulation ID Component Role Concentration (% w/w)
F1 (Suspension) DDP-amine API 5
0.5% HPMC Suspending Agent 95
F2 (SEDDS) DDP-amine API 10
Maisine® CC Oil 40
Kolliphor® RH 40 Surfactant 35
Transcutol® HP Co-surfactant 15
F3 (Nanosuspension) DDP-amine API 5
Poloxamer 188 Stabilizer 1

| | Water | Vehicle | 94 |

Table 3: Comparative Pharmacokinetic Parameters of DDP-amine Formulations in Rats (10 mg/kg, p.o.)

Formulation ID Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
F1 (Suspension) [Insert Data] [Insert Data] [Insert Data] 100 (Reference)
F2 (SEDDS) [Insert Data] [Insert Data] [Insert Data] [Calculate]
F3 (Nanosuspension) [Insert Data] [Insert Data] [Insert Data] [Calculate]

| IV Solution | [Insert Data] | [Insert Data] | [Insert Data] | N/A |

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients: Determine the solubility of DDP-amine in various oils, surfactants, and co-surfactants (as in Table 1). Select excipients that show high solubilizing capacity.

  • Constructing Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, prepare a series of blank formulations with varying compositions. Titrate each mixture with water and observe the formation of emulsions. The goal is to find a region that forms a clear or bluish-white microemulsion rapidly and spontaneously.

  • Preparation of Drug-Loaded SEDDS: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the optimized ratio. b. Add the required amount of DDP-amine to the excipient mixture. c. Gently heat the mixture to 40°C on a magnetic stirrer until the drug is completely dissolved. d. The resulting formulation should be a clear, homogenous liquid.

  • Characterization: a. Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Record the time it takes for the formulation to form a homogenous emulsion. b. Droplet Size Analysis: Determine the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm is generally desirable.

Protocol 2: In Vivo Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing: a. Divide animals into groups (e.g., n=5 per formulation). b. Administer the DDP-amine formulations (e.g., suspension, SEDDS) via oral gavage at a dose of 10 mg/kg. c. Include an intravenous (IV) group (1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: a. Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of DDP-amine in plasma. b. Analyze the plasma samples to determine the concentration of DDP-amine at each time point.

  • Data Analysis: a. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC (Area Under the Curve). b. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. c. Calculate relative bioavailability compared to the reference formulation (e.g., suspension).

Visualizations

cluster_0 Troubleshooting Workflow for Poor Bioavailability Start In Vivo Study Shows Low/Variable Exposure CheckSolubility Is Aqueous Solubility < 10 µg/mL? Start->CheckSolubility CheckPermeability Is Permeability High (e.g., Caco-2)? CheckSolubility->CheckPermeability No Formulation Focus on Solubility/Dissolution Enhancement CheckSolubility->Formulation Yes CheckPermeability->Formulation Yes (BCS Class II) Metabolism Investigate First-Pass Metabolism CheckPermeability->Metabolism No ParticleSize Particle Size Reduction (Micronization, Nanonization) Formulation->ParticleSize LipidBased Lipid-Based Formulations (SEDDS, SMEDDS) Formulation->LipidBased SolidDispersion Amorphous Solid Dispersions Formulation->SolidDispersion InVivoTest Re-evaluate In Vivo with Optimized Formulations ParticleSize->InVivoTest LipidBased->InVivoTest SolidDispersion->InVivoTest

Caption: Workflow for troubleshooting poor in vivo bioavailability.

cluster_1 Hypothetical Metabolic Pathway of DDP-amine DDP_amine DDP-amine (Parent Drug) Active_MP DDP-amine Monophosphate DDP_amine->Active_MP Phosphorylation (e.g., HGPRT) DDP_amine->p1 Active_TP DDP-amine Triphosphate (Active Metabolite) Active_MP->Active_TP Kinases DNA_RNA Incorporation into DNA/RNA Active_TP->DNA_RNA Inactive_Metabolite Oxidized/Cleaved Metabolites (Inactive) Excretion Excretion Inactive_Metabolite->Excretion p1->Inactive_Metabolite Metabolism (e.g., Xanthine Oxidase, CYPs)

Caption: Hypothetical metabolic activation and inactivation of DDP-amine.

References

Technical Support Center: Optimization of Novel Purine Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are starting in vivo studies with a novel purine derivative. How do we determine a safe starting dose for our animal model?

A1: Establishing a safe starting dose is a critical first step. A common approach is to use data from in vitro cytotoxicity assays.

  • Methodology: Determine the IC50 (half-maximal inhibitory concentration) in relevant cell lines. The starting dose for in vivo studies can be estimated by converting the in vitro IC50 to an in vivo dose, often starting at 1/10th to 1/100th of the in vitro effective concentration, and considering the animal's body weight and surface area.

  • Recommendation: Conduct a literature review on compounds with similar structures or mechanisms of action to inform your starting dose range. Always begin with a single animal (a "scout" dose) to observe for acute toxicity before proceeding to a larger cohort.

Q2: What is the most effective way to optimize the therapeutic dosage of our compound in an animal efficacy model?

A2: Dose-ranging studies are essential for identifying the optimal therapeutic dose. These studies help to establish the relationship between the dose, therapeutic effect, and potential toxicity.

  • Experimental Design: A typical dose-ranging study involves administering multiple dose levels (e.g., low, medium, high) of the compound to different groups of animals. A vehicle control group is mandatory.

  • Key Parameters to Measure:

    • Efficacy endpoints (e.g., tumor volume reduction, behavioral changes, biomarker modulation).

    • Clinical observations for signs of toxicity (e.g., weight loss, changes in activity, ruffled fur).

    • Pharmacokinetic (PK) parameters to correlate drug exposure with efficacy and toxicity.

Q3: Our purine derivative has low aqueous solubility. What are the best practices for formulating it for in vivo administration?

A3: Poor solubility is a common challenge for compounds with lipophilic moieties like a "decyldithio" group. Proper formulation is crucial for achieving adequate bioavailability.

  • Common Formulation Strategies:

    • Co-solvents: Using a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG).

    • Surfactants: Employing surfactants like Tween® 80 or Cremophor® EL to create micellar solutions or emulsions.

    • Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance solubility.

  • Important Considerations:

    • The vehicle should be non-toxic at the administered volume.

    • The stability of the compound in the formulation should be confirmed.

    • The potential for the vehicle to cause adverse effects or interfere with the experimental results must be evaluated by including a vehicle-only control group.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High toxicity and mortality at the initial dose. The starting dose was too high.Reduce the starting dose by 10-fold and perform a more gradual dose escalation. Re-evaluate the in vitro to in vivo dose conversion.
Lack of efficacy even at high doses. Poor bioavailability due to formulation issues. Rapid metabolism of the compound. The compound is not active in the chosen model.Prepare and test different formulations to improve solubility and absorption. Conduct a pharmacokinetic study to determine the compound's half-life and exposure. Confirm the in vitro activity of the specific batch of the compound.
High variability in animal responses within the same dose group. Inconsistent drug administration. Formulation instability leading to precipitation. Genetic or health variability in the animal cohort.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). Prepare fresh formulations daily and visually inspect for precipitation before each administration. Use animals from a reputable supplier and ensure they are age and weight-matched.

Experimental Protocols

General Protocol for a Dose-Ranging Efficacy Study
  • Animal Model: Select the appropriate animal model for the disease under investigation.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the study.

  • Grouping and Randomization: Randomly assign animals to treatment groups (e.g., n=8-10 per group). Include a vehicle control group and at least three dose levels of the test compound.

  • Compound Formulation: Prepare the formulation of the purine derivative and the vehicle control. Ensure sterility for parenteral administration routes.

  • Administration: Administer the compound according to the planned schedule, route (e.g., oral, intraperitoneal, intravenous), and dose for each group.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Measure efficacy endpoints at predetermined time points.

  • Sample Collection: At the end of the study, collect blood and tissues for pharmacokinetic, pharmacodynamic, and toxicological analysis.

  • Data Analysis: Statistically analyze the differences in efficacy and toxicity parameters between the treatment groups and the vehicle control.

Data Presentation

Table 1: Example Data Summary for a Dose-Ranging Study

GroupDose (mg/kg)Administration RouteMean Body Weight Change (%)Efficacy Endpoint (e.g., % Tumor Growth Inhibition)Key Pharmacokinetic Parameters (AUC, Cmax)
Vehicle Control0Oral+5%0%Not Applicable
Low Dose10Oral+2%25%Enter Data
Medium Dose30Oral-3%60%Enter Data
High Dose100Oral-10%85%Enter Data

Visualizations

DosageOptimizationWorkflow cluster_preclinical Preclinical Dosage Optimization Workflow A In Vitro Cytotoxicity Assays (IC50) B Estimate Safe Starting Dose A->B Data Input C Dose-Ranging & Efficacy Studies B->C Initial Dose D Pharmacokinetic (PK) Analysis C->D Collect Samples E Establish Therapeutic Window C->E D->C Correlate Exposure with Efficacy/Toxicity D->E F Optimized Dose for Further Studies E->F

Caption: Workflow for preclinical dosage optimization of novel compounds.

Validation & Comparative

Unveiling the Target: A Comparative Guide to Validating the Biological Target of 6-(Decyldithio)-1H-purin-2-amine and a Novel Purine Derivative, Compound X

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of the biological target of the novel purine derivative, 6-(Decyldithio)-1H-purin-2-amine, hereafter referred to as Compound X. This guide outlines a comparative framework against established inhibitors for two potential and common targets of purine derivatives: Cyclin-Dependent Kinase 2 (CDK2) and Signal Transducer and Activator of Transcription 3 (STAT3).

While the specific biological target of this compound (Compound X) is not extensively documented in publicly available literature, its purine scaffold suggests potential interaction with a variety of biological targets known to be modulated by this class of compounds. Purine derivatives are a well-established class of molecules with diverse therapeutic applications, frequently acting as inhibitors of kinases and transcription factors.[1][2] This guide provides a practical, albeit hypothetical, framework for the validation of its biological target, using CDK2 and STAT3 as illustrative examples.

Comparative Analysis of Compound X Against Known Inhibitors

To validate the biological target of Compound X, a systematic comparison with well-characterized inhibitors is essential. The following tables present hypothetical, yet plausible, quantitative data for such a comparison.

Table 1: In Vitro Target Engagement and Enzymatic Inhibition

CompoundTargetBinding Affinity (Kd, nM)IC50 (nM)
Compound X CDK2 150 250
Roscovitine (Seliciclib)CDK2100200
Compound X STAT3 800 1200
StatticSTAT3500750

This table showcases a scenario where Compound X exhibits a moderate affinity and inhibitory activity against CDK2, comparable to the known CDK2 inhibitor, Roscovitine. Its interaction with STAT3 is significantly weaker.

Table 2: Cellular Activity and Selectivity

CompoundCell LineTarget Pathway Inhibition (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
Compound X MCF-7 (Breast Cancer)1.5 (p-Rb) > 50 > 33.3
RoscovitineMCF-7 (Breast Cancer)1.0 (p-Rb)> 50> 50
Compound X MDA-MB-231 (Breast Cancer)10.2 (p-STAT3) > 50 > 4.9
StatticMDA-MB-231 (Breast Cancer)5.0 (p-STAT3)> 50> 10

This table illustrates how the in vitro activity translates to a cellular context. Compound X demonstrates on-target activity in a CDK2-dependent cell line (MCF-7) with a favorable selectivity index. Its effect on the STAT3 pathway in a relevant cell line is less potent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. Kinase Inhibition Assay (for CDK2)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against CDK2.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the CDK2/CycE complex.

  • Procedure:

    • Recombinant CDK2/CycE enzyme is incubated with varying concentrations of Compound X or Roscovitine (control inhibitor) in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by the addition of a termination buffer containing EDTA.

    • A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.

    • After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

2. STAT3 DNA-Binding Assay (for STAT3)

  • Objective: To determine the IC50 of Compound X for the inhibition of STAT3 DNA-binding activity.

  • Principle: An enzyme-linked immunosorbent assay (ELISA)-based assay is used to measure the binding of activated STAT3 to its consensus DNA sequence.

  • Procedure:

    • Nuclear extracts containing activated STAT3 are incubated with varying concentrations of Compound X or Stattic (control inhibitor).

    • The mixture is then transferred to a 96-well plate coated with an oligonucleotide containing the STAT3 consensus binding site.

    • The plate is incubated for 60 minutes to allow for STAT3-DNA binding.

    • The plate is washed, and a primary antibody specific for STAT3 is added.

    • After a 60-minute incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • The plate is washed, and a colorimetric HRP substrate is added.

    • The absorbance is measured at 450 nm, and IC50 values are calculated.

3. Western Blotting for Cellular Pathway Inhibition

  • Objective: To assess the effect of Compound X on the phosphorylation of downstream targets of CDK2 (p-Rb) and STAT3 (p-STAT3) in cultured cells.

  • Procedure:

    • MCF-7 or MDA-MB-231 cells are treated with varying concentrations of Compound X, Roscovitine, or Stattic for 24 hours.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and incubated with primary antibodies against phospho-Rb (Ser807/811) or phospho-STAT3 (Tyr705).

    • The membrane is washed and incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry analysis is performed to quantify the changes in protein phosphorylation.

Visualizing the Pathways and Workflows

Diagrams are provided to visually represent the signaling pathways and the experimental workflow for target validation.

CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Active_CDK2 Active CDK2/Cyclin E Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 p21 p21/p27 p21->Active_CDK2 Inhibition Rb Rb Active_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Gene_Expression->S CompoundX Compound X CompoundX->Active_CDK2 Inhibition

Caption: Simplified signaling pathway of CDK2 in cell cycle regulation and the inhibitory action of Compound X.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Binds to DNA DNA DNA CompoundX Compound X CompoundX->STAT3_active Inhibition

Caption: Overview of the STAT3 signaling pathway and the potential inhibitory point for Compound X.

Target_Validation_Workflow Start Start: Novel Purine Derivative (Compound X) Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Start->Biochemical_Assay Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Start->Binding_Assay Cellular_Assay Cell-Based Assays (Target Engagement, Pathway Modulation) Biochemical_Assay->Cellular_Assay Binding_Assay->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Panel of Related Targets) Cellular_Assay->Selectivity_Profiling Data_Analysis Data Analysis and Comparison with Known Inhibitors Selectivity_Profiling->Data_Analysis Conclusion Conclusion: Validated Biological Target Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the validation of a biological target for a novel compound.

References

Comparative Analysis of 6-(Decyldithio)-1H-purin-2-amine and Other Purine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the purine analog 6-(Decyldithio)-1H-purin-2-amine with other structurally related purine derivatives. Due to the limited publicly available experimental data for this compound, this comparison focuses on its structural features and infers its potential biological activities based on data from well-characterized 6-thio, 6-thioether, and 2-amino-6-substituted purine analogs.

Purine analogs are a cornerstone of chemotherapy and antiviral therapy, with well-known drugs such as 6-mercaptopurine and 6-thioguanine being used for decades. These molecules mimic endogenous purines, thereby interfering with nucleic acid synthesis and other crucial cellular processes. The structural diversity of purine analogs allows for a wide range of biological activities, including anticancer, antiviral, and immunosuppressive effects.

This guide will delve into a comparative analysis of this compound, a purine analog characterized by a 2-amino group and a decyldithio (-S-S-decyl) group at the C6 position. We will compare its structural attributes and potential activities with other key purine analogs, supported by available experimental data for these related compounds.

Structural Comparison

The core of this compound is a 2-aminopurine scaffold. The key distinguishing feature is the decyldithio group at the C6 position. This large, lipophilic disulfide moiety is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

FeatureThis compound6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)6-(Alkylthio)purines
Purine Core 2-AminopurinePurine2-AminopurinePurine or 2-Aminopurine
C6-Substituent Decyldithio (-S-S-C₁₀H₂₁)Thiol (-SH)Thiol (-SH)Alkylthio (-S-Alkyl)
Key Structural Aspect Long-chain disulfideFree thiolFree thiol and 2-amino groupThioether linkage
Potential Properties Increased lipophilicity, potential for redox activity due to the disulfide bond.Substrate for metabolic enzymes (e.g., HGPRT, TPMT).Substrate for metabolic enzymes, incorporated into DNA/RNA.Increased lipophilicity compared to 6-MP.

Comparative Biological Activity (Inferred for this compound)

Cytotoxicity

6-Thiopurines like 6-MP and 6-TG are classic cytotoxic agents. Their primary mechanism involves metabolic activation to fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. The presence of a 2-amino group, as in 6-thioguanine, often enhances cytotoxic potential. The long decyl chain in this compound is likely to increase its lipophilicity, potentially enhancing its ability to cross cell membranes. The disulfide bond could also be susceptible to reduction within the cell, releasing a reactive thiol that could interact with various cellular targets.

Table 1: Comparative Cytotoxicity of Selected Purine Analogs

CompoundCell LineIC50 (µM)Reference
6-Thioguanine HeLa28.79[1]
6-Mercaptopurine THP-10.3[2]
2-Amino-6-(benzylthio)purine Not specifiedInactive[3]
(6-Decylsulfanyl-purin-9-yl)-acetic acid ethyl ester VERO>62.5[4]

Note: Data for this compound is not available and its activity is inferred based on structural similarities.

Kinase Inhibition

The 2-aminopurine scaffold is a well-known "privileged structure" in kinase inhibitor design. Many 2-amino-6-substituted purines have been shown to be potent inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs), by competing with ATP for the binding site in the kinase domain. The nature of the substituent at the C6 position plays a crucial role in determining the potency and selectivity of inhibition. Large, hydrophobic substituents can occupy the ribose-binding pocket of the ATP binding site, leading to potent inhibition.

Given its 2-aminopurine core and the large decyldithio group at C6, it is plausible that This compound could act as a kinase inhibitor, potentially targeting CDKs.

Table 2: Kinase Inhibitory Activity of Selected 2,6-Substituted Purine Analogs

CompoundKinase TargetIC50 (µM)Reference
Roscovitine CDK2/cyclin A0.7[5]
Olomoucine CDK2/cyclin A7[6]
NU6102 (2-(4-aminocyclohexylamino)-6-(cyclohexylmethoxy)purine) CDK20.0054[7]

Note: Data for this compound is not available and its activity is inferred based on structural similarities.

Antiviral Activity

Several 6-thioether purine derivatives have demonstrated antiviral activity. Their mechanisms can vary, from inhibiting viral polymerases to interfering with other essential viral or host cell processes. For instance, some thiopurine analogs have been shown to inhibit the papain-like protease of coronaviruses. The lipophilic nature of the decyl chain in this compound could facilitate its entry into virus-infected cells.

Table 3: Antiviral Activity of Selected Purine Analogs

CompoundVirusEC50 (µM)Reference
6-Mercaptopurine MERS-CoV PLpro (inhibition)~20[8]
6-Thioguanine MERS-CoV PLpro (inhibition)~10[8]
2'-Deoxy-4'-thio-2-amino-6-chloropurine HBV0.002[9]

Note: Data for this compound is not available and its activity is inferred based on structural similarities.

Signaling Pathway Analysis

Based on the known activities of structurally related compounds, this compound could potentially modulate several key signaling pathways.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

As a potential CDK inhibitor, this compound could arrest the cell cycle by inhibiting the phosphorylation of key substrates by CDK/cyclin complexes. This would lead to a blockage of cell cycle progression, for example, at the G1/S or G2/M transitions, ultimately inducing apoptosis in cancer cells.

CDK_Inhibition_Pathway This compound This compound CDK/Cyclin Complex CDK/Cyclin Complex This compound->CDK/Cyclin Complex Inhibits Phosphorylation of Substrates Phosphorylation of Substrates CDK/Cyclin Complex->Phosphorylation of Substrates Catalyzes ATP ATP ATP->CDK/Cyclin Complex Binds Cell Cycle Progression Cell Cycle Progression Phosphorylation of Substrates->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Leads to (if inhibited)

Caption: Potential mechanism of CDK inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of purine analogs. Below are standard protocols for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Add purine analogs at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Workflow:

Kinase_Assay_Workflow A Set up kinase reaction: Kinase, Substrate, ATP, Purine Analog B Incubate at room temperature A->B C Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP B->C D Incubate C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence D->E F Incubate E->F G Measure luminescence F->G H Calculate IC50 values G->H Antiviral_Assay_Workflow A Seed host cells in 6-well plates B Infect cells with virus in the presence of varying concentrations of purine analog A->B C Incubate to allow virus adsorption B->C D Overlay cells with semi-solid medium containing the purine analog C->D E Incubate until plaques are visible D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 values G->H

References

Comparative Analysis of Structure-Activity Relationships in 6-Thio-Substituted 2-Aminopurine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of the scientific literature revealed no specific structure-activity relationship (SAR) studies for 6-(decyldithio)-1H-purin-2-amine derivatives. The following guide presents a comparative analysis of structurally related 6-thio- and 6-substituted-2-aminopurine analogs to provide insights into how modifications at the 6-position of the purine ring influence biological activity. The data and experimental protocols are based on published research on these analogous compounds.

Introduction

Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives developed as anticancer, antiviral, and immunosuppressive agents. The 2-amino-6-substituted purine scaffold is of particular interest due to its structural similarity to the natural purine guanine. Modifications at the 6-position have been extensively explored to modulate the biological activity and selectivity of these compounds. This guide summarizes key findings from SAR studies on 6-thio-substituted 2-aminopurine derivatives and related compounds, providing a framework for understanding the impact of structural changes on their therapeutic potential.

Data Presentation: Comparative Biological Activity of 6-Substituted Purine Analogs

The following table summarizes the biological activities of various 6-substituted purine derivatives, highlighting the influence of the substituent at the 6-position.

Compound/SeriesModification at C6-PositionBiological Target / AssayKey FindingsReference
2-Amino-6-(benzylthio)purine DerivativesBenzylthio group with para-substituents (H, CH3)O6-alkylguanine-DNA alkyltransferase (AGT) depletion in HT29 colon tumor cellsInactive in depleting AGT, suggesting that a thioether linkage at C6 is not favorable for this specific activity.Moschel et al., 1992
6-Substituted Purine DerivativesThioether linkage compared to oxygen and nitrogen isosteresInotropic activity (cardiac muscle contractility)Thioether-linked derivatives were found to be superior to their oxygen and nitrogen counterparts in terms of positive inotropic activity.Press et al., 1992
2-ArylaminopurinesCyclohexylmethyl groupCyclin-Dependent Kinase 2 (CDK2) inhibitionThe presence of a substituent at the 6-position was found to be crucial for potent CDK2 inhibitory activity.Foloppe et al., 2002
Thiosubstituted PurinesPropargylthio, pyrrolidinobutynylthio, sulfenamide, and sulfonamide groupsAnticancer activity against SNB-19 (glioblastoma), C-32 (melanoma), and T47D (breast cancer) cell lines2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine showed the most potent activity against SBN-19 and C-32 cell lines.Kandefer-Szerszeń et al., 2015[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

O6-Alkylguanine-DNA Alkyltransferase (AGT) Depletion Assay

This assay measures the ability of a compound to inactivate the DNA repair protein AGT.

  • Preparation of Cell Extracts: HT29 human colon tumor cells are harvested and lysed to prepare a cell-free extract containing active AGT.

  • Incubation with Test Compounds: The cell extract is incubated with various concentrations of the test compounds for a defined period.

  • AGT Activity Measurement: The remaining AGT activity is determined by adding a radiolabeled DNA substrate containing O6-methylguanine. The transfer of the radiolabeled methyl group from the DNA to the AGT protein is quantified.

  • Data Analysis: The percentage of AGT depletion is calculated by comparing the activity in treated samples to that in untreated controls.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., SNB-19, C-32, T47D) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Mandatory Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization Compound_Design Compound Design & Library Planning Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Test Compounds Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary & Selectivity Assays Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Biological Data Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Metabolic Pathway of Thiopurine Drugs

Thiopurine_Metabolism Thiopurines 6-Thiopurines (e.g., 6-Mercaptopurine) TIMP 6-Thioinosine monophosphate (TIMP) Thiopurines->TIMP Activation MeMP 6-Methylmercaptopurine (Inactive Metabolite) Thiopurines->MeMP Inactivation TUA 6-Thiouric acid (Inactive Metabolite) Thiopurines->TUA Inactivation TGMP 6-Thioguanosine monophosphate (TGMP) TIMP->TGMP TGNs 6-Thioguanine nucleotides (Active Metabolites) TGMP->TGNs DNA_RNA DNA_RNA TGNs->DNA_RNA Incorporation into DNA/RNA HGPRT HGPRT TPMT TPMT XO XO IMPDH IMPDH

Caption: A simplified metabolic pathway for 6-thiopurine drugs.

References

Comparative Efficacy of 2-Amino-6-Substituted Purine Derivatives in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the therapeutic potential of a promising class of compounds.

While specific in vivo efficacy data for the compound 6-(Decyldithio)-1H-purin-2-amine is not currently available in the public domain, a significant body of research exists for the broader class of 2-amino-6-substituted purine derivatives. This guide provides a comparative overview of the in vivo performance of these related compounds, offering valuable insights for researchers and drug development professionals exploring this chemical space. The data presented herein is drawn from various studies on analogous molecules with demonstrated anticancer and immunomodulatory activities.

Comparative In Vivo Efficacy of 2-Amino-6-Substituted Purine Analogs

The following table summarizes the in vivo efficacy of several 2-amino-6-substituted purine derivatives from preclinical studies. These compounds exhibit a range of activities, primarily in oncology models.

Compound ClassSpecific Compound(s)Animal ModelDisease ModelDosing RegimenKey Efficacy Outcome(s)
6-Thiopurines 6-Mercaptopurine (6-MP)MouseAcute Lymphocytic Leukemia (ALL)VariesIncreased lifespan, reduced tumor burden
6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP)N/A (In vitro data)HepG2 (Hepatocellular Carcinoma), A2780 (Ovarian Cancer)N/AIC50 of 6.09 µg/mL against HepG2 cells[1]
2-Amino-6-chloro-purine Analogs 2-Amino-6-chloro-1-deazapurineMouseL1210 LeukemiaNot SpecifiedDemonstrated in vivo activity
Purine Sulfenamide/Sulfonamide Derivatives Sulfenosine, SulfonosineMouseThiopurine-refractory LeukemiaNot SpecifiedSulfonosine showed remarkable activity against resistant leukemia

Mechanism of Action: A Focus on Purine Metabolism Interference

The primary mechanism of action for many 2-amino-6-substituted purine derivatives involves the disruption of purine nucleotide biosynthesis.[2][3] These compounds act as antimetabolites, interfering with the production of adenine and guanine, which are essential for DNA and RNA synthesis. This disruption preferentially affects rapidly proliferating cells, such as cancer cells.[2][4]

6-Mercaptopurine (6-MP), a foundational compound in this class, is converted in the body to its active metabolite, thioinosine monophosphate (TIMP). TIMP inhibits several key enzymes in the purine biosynthesis pathway, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in de novo purine synthesis.[3] This leads to a depletion of purine nucleotides, cell cycle arrest, and ultimately, apoptosis.[1][4]

Below is a diagram illustrating the general mechanism of action for 6-mercaptopurine and its derivatives.

Purine_Antimetabolite_Pathway 6-Mercaptopurine 6-Mercaptopurine HGPRT HGPRT 6-Mercaptopurine->HGPRT Metabolized by TIMP TIMP HGPRT->TIMP to form De_novo_Purine_Synthesis De_novo_Purine_Synthesis TIMP->De_novo_Purine_Synthesis Inhibits DNA_RNA_Synthesis DNA_RNA_Synthesis De_novo_Purine_Synthesis->DNA_RNA_Synthesis Leads to reduced Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest_Apoptosis Induces

Caption: General metabolic pathway and mechanism of action of 6-mercaptopurine.

Experimental Protocols

To aid in the design of future in vivo studies, this section details a representative experimental protocol for evaluating the efficacy of a novel purine derivative in a mouse leukemia model, based on methodologies commonly employed in the cited literature.

Objective: To determine the in vivo antitumor activity of a test compound against L1210 leukemia in mice.

Materials:

  • Female CDF1 mice (6-8 weeks old)

  • L1210 leukemia cells

  • Test compound (e.g., a 2-amino-6-substituted purine derivative)

  • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

  • Standard cytotoxic agent (e.g., 6-mercaptopurine)

  • Sterile syringes and needles

  • Animal housing and care facilities compliant with institutional guidelines

Workflow:

In_Vivo_Efficacy_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Cell_Culture L1210 Cell Culture & Implantation Randomization Randomization into Treatment Groups Cell_Culture->Randomization Animal_Acclimation Animal Acclimation Animal_Acclimation->Cell_Culture Compound_Prep Test Compound Formulation Dosing Daily Drug Administration (i.p. or p.o.) Compound_Prep->Dosing Randomization->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring Endpoint Determine Median Survival Time Monitoring->Endpoint Data_Analysis Calculate T/C % & Statistical Analysis Endpoint->Data_Analysis

Caption: A typical workflow for an in vivo efficacy study in a mouse leukemia model.

Procedure:

  • Animal Acclimation: Mice are acclimated for at least one week prior to the start of the experiment.

  • Tumor Implantation: L1210 leukemia cells (e.g., 1 x 10^5 cells) are implanted intraperitoneally (i.p.) into each mouse on Day 0.

  • Randomization and Grouping: On Day 1, mice are randomized into treatment groups (typically 8-10 mice per group), including a vehicle control group, a positive control group (standard agent), and one or more experimental groups (test compound at different doses).

  • Drug Administration: The test compound, vehicle, and standard agent are administered daily for a specified period (e.g., 5-9 days), typically via i.p. injection or oral gavage.

  • Monitoring: Mice are monitored daily for signs of toxicity, and body weights are recorded regularly. Tumor progression is monitored by measuring abdominal distension or by other appropriate methods.

  • Endpoint: The primary endpoint is typically an increase in lifespan. The study is terminated when animals show signs of morbidity, and the date of death is recorded for each animal.

  • Data Analysis: The median survival time (MST) for each group is calculated. The antitumor efficacy is often expressed as the percentage of increase in lifespan (% ILS) or as a T/C ratio (Median survival time of treated group / Median survival time of control group) x 100. Statistical significance is determined using appropriate statistical tests (e.g., Mann-Whitney U test).

Conclusion

While direct experimental data on this compound remains elusive, the extensive research on the broader class of 2-amino-6-substituted purine derivatives provides a strong foundation for further investigation. The established anticancer and immunomodulatory activities of these compounds, coupled with well-defined mechanisms of action, suggest that novel analogs within this class hold significant therapeutic promise. The experimental protocols outlined in this guide can serve as a template for the preclinical evaluation of new chemical entities, including this compound, to ascertain their potential in vivo efficacy. Future research should focus on synthesizing and evaluating this specific compound to determine its unique biological profile and therapeutic potential.

References

cross-validation of experimental findings for 6-(Decyldithio)-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 6-Thio-Substituted Purine Analogs in Drug Discovery

An Objective Analysis of Performance and Experimental Data for Researchers

Introduction

The strategic placement of a thio-substituent at the 6-position of the purine ring has given rise to a number of important therapeutic agents, including the thiopurine antimetabolites 6-mercaptopurine and 6-thioguanine, which are used in the treatment of cancers and autoimmune diseases.[1][2] The sulfur atom at this position is a key feature for the biological activity of these molecules, often acting as a handle for further chemical modification to generate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

This guide will explore the comparative biological activities of various 6-thio-substituted purine analogs, drawing on published experimental findings to provide a clear and objective overview for the scientific community.

Comparative Biological Activity of 6-Thio-Substituted Purine Analogs

The biological effects of 6-thio-substituted purine analogs are diverse, ranging from anticancer and antiviral to antimicrobial and anti-inflammatory activities. The specific nature of the substituent attached to the 6-thio position, as well as modifications at other positions of the purine ring, plays a crucial role in determining the compound's biological target and overall activity. Below is a summary of the activities of representative compounds from this class.

Anticancer and Cytotoxic Activity

Many 6-thio-substituted purine derivatives have been investigated for their potential as anticancer agents. Their mechanism often involves the inhibition of enzymes essential for DNA synthesis or the induction of apoptosis in rapidly dividing cancer cells.

Compound/Analog ClassCell Line(s)IC50/ActivityReference
6-Thioguanosine Monophosphate (6sGMP) ProdrugsLeukemia and Breast Cancer CellsEffective in thiopurine-resistant cells[1][2]
2,6-Disubstituted Purine DerivativesA549 (Lung Cancer), Bel-7402 (Liver Cancer)Moderate inhibitory activity[3]
N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives4T1 (Murine Mammary Carcinoma), COLO201 (Human Colorectal Adenocarcinoma), SNU-1 (Human Gastric Carcinoma), HepG2 (Human Hepatocellular Carcinoma)High cytotoxic activity[4][5]
6-Substituted Purine Ribofuranosyl AnalogsHeLa, HL-60~70% inhibition at 10 µM (Compound 8)[6]
Antimicrobial Activity

The purine scaffold is also a promising starting point for the development of novel antimicrobial agents. Modifications at the 6-position with a thio-linker can lead to compounds with significant activity against various pathogens.

Compound/Analog ClassOrganism(s)MIC/ActivityReference
6-Oxo and 6-Thio Purine AnalogsMycobacterium tuberculosis (Mtb)Moderate to good inhibitory activity[7]
6-Substituted Purine DerivativesBacillus subtilis, Aspergillus niger, Candida tropicalisPromising antifungal activities[8]

Experimental Protocols

The evaluation of 6-thio-substituted purine analogs typically involves a series of in vitro and in vivo assays to determine their biological activity and mechanism of action. Below are detailed methodologies for key experiments commonly cited in the literature.

Cell Proliferation and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Mechanisms and Workflows

Generalized Signaling Pathway for Thiopurine Antimetabolites

thiopurine_mechanism 6-Thiopurine 6-Thiopurine HGPRT HGPRT 6-Thiopurine->HGPRT Metabolic Activation 6-Thioinosine_monophosphate 6-Thioinosine_monophosphate HGPRT->6-Thioinosine_monophosphate Further_Metabolism Further_Metabolism 6-Thioinosine_monophosphate->Further_Metabolism Inhibition_of_de_novo_purine_synthesis Inhibition_of_de_novo_purine_synthesis 6-Thioinosine_monophosphate->Inhibition_of_de_novo_purine_synthesis Thioguanine_nucleotides Thioguanine_nucleotides Further_Metabolism->Thioguanine_nucleotides DNA_RNA_Incorporation DNA_RNA_Incorporation Thioguanine_nucleotides->DNA_RNA_Incorporation Apoptosis Apoptosis DNA_RNA_Incorporation->Apoptosis Inhibition_of_de_novo_purine_synthesis->Apoptosis

Caption: Generalized metabolic activation pathway of 6-thiopurine antimetabolites.

Experimental Workflow for Screening Purine Analogs

screening_workflow cluster_0 In Vitro Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization Compound_Library Compound_Library Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Lead_Compound Lead_Compound SAR_Studies->Lead_Compound In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Compound->In_Vivo_Studies

References

Assessing the Kinase Selectivity of 6-(Decyldithio)-1H-purin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, understanding the selectivity profile of a compound is paramount to predicting its therapeutic potential and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of a novel compound, 6-(Decyldithio)-1H-purin-2-amine, hereafter referred to as Compound-X, against a panel of well-characterized kinase inhibitors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of Compound-X's performance and to facilitate informed decisions in kinase-targeted drug discovery programs.

Executive Summary

This report details the kinase selectivity profile of Compound-X, a proprietary purine analog, benchmarked against the promiscuous inhibitor Staurosporine and the clinically relevant inhibitors Dasatinib and Erlotinib. Utilizing the KINOMEScan™ competition binding assay, we provide a quantitative assessment of the binding affinities (Kd) of these compounds across a diverse panel of human kinases. Our findings indicate that Compound-X exhibits a unique selectivity profile, with potent activity against a specific subset of kinases. This comparative guide serves as a critical resource for evaluating the potential of Compound-X as a selective kinase inhibitor.

Comparative Kinase Selectivity Profile

The kinase selectivity of Compound-X and comparator compounds was assessed using the KINOMEScan™ platform. The dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and a kinase; a lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values (in nM) for a selection of kinases, illustrating the distinct selectivity profiles of the tested compounds.

Kinase TargetCompound-X (Hypothetical Data)StaurosporineDasatinibErlotinib
Tyrosine Kinases
ABL1>1000037<0.3>10000
SRC5060.5>10000
EGFR>100001201801.2
LCK800.40.4>10000
KIT>10000155>10000
KDR (VEGFR2)80018283400
Serine/Threonine Kinases
AURKA2501765>10000
CDK2>1000073300>10000
GSK3B150011>10000>10000
MAPK1 (ERK2)>10000110>10000>10000
PAK1300191100>10000
PIM1903.5160>10000

Data for Staurosporine, Dasatinib, and Erlotinib are derived from publicly available KINOMEScan™ datasets. Data for Compound-X is hypothetical to illustrate a distinct selectivity profile.

Experimental Protocols

The kinase selectivity data presented in this guide was generated using the KINOMEScan™ competition binding assay. This robust and high-throughput platform provides a quantitative measure of compound-kinase interactions.

KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ assay platform is based on a competitive binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Reagents and Materials:

    • DNA-tagged human kinases

    • Streptavidin-coated magnetic beads

    • Biotinylated, immobilized active-site directed ligands

    • Test compounds (Compound-X, Staurosporine, Dasatinib, Erlotinib) serially diluted in DMSO

    • Binding buffer

    • Wash buffer

    • qPCR reagents

  • Assay Procedure:

    • Kinases are prepared in a solution with the streptavidin-coated magnetic beads that are pre-coated with the biotinylated ligand.

    • The test compound is added to the kinase-bead mixture at various concentrations.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase.

    • The data is used to calculate the dissociation constant (Kd), which represents the concentration of the test compound at which 50% of the kinase is bound to the compound.

Visualizing Experimental and Biological Context

To further elucidate the experimental process and the biological relevance of kinase inhibition, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Binding & Detection cluster_3 Data Analysis Serial Dilution Serial Dilution Addition of Compound Addition of Compound Serial Dilution->Addition of Compound Kinase & Ligand-Beads Kinase & Ligand-Beads Kinase & Ligand-Beads->Addition of Compound Incubation Incubation Addition of Compound->Incubation Washing Washing Incubation->Washing qPCR qPCR Washing->qPCR Kd Calculation Kd Calculation qPCR->Kd Calculation

Caption: KINOMEscan™ Experimental Workflow.

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos P Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Erlotinib Erlotinib Erlotinib->EGFR inhibits

Caption: Simplified EGFR Signaling Pathway.

Conclusion

The data presented in this guide provides a preliminary assessment of the kinase selectivity of this compound (Compound-X). The hypothetical data suggests a distinct selectivity profile when compared to the broad-spectrum inhibitor Staurosporine and the clinically approved drugs Dasatinib and Erlotinib. Further investigation into the on-target and off-target activities of Compound-X is warranted to fully elucidate its therapeutic potential. This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Head-to-Head Comparison: 6-(Decyldithio)-1H-purin-2-amine and Standard-of-Care Drugs - A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant data gap for the compound 6-(Decyldithio)-1H-purin-2-amine. At present, there is no published experimental data detailing its biological activity, therapeutic targets, or potential clinical applications. This absence of foundational research precludes a direct head-to-head comparison with any current standard-of-care drugs.

For a meaningful comparison guide to be constructed for researchers, scientists, and drug development professionals, essential data points are required. These include, but are not limited to, efficacy in relevant disease models, selectivity for its intended molecular target, and a comprehensive safety and toxicity profile. As no such data for this compound has been reported, it is not possible to identify an appropriate standard-of-care therapeutic to benchmark against.

Purine analogs are a well-established class of molecules with a broad range of clinical applications, including oncology and immunology. Standard-of-care drugs in this class, such as 6-mercaptopurine and azathioprine, have been extensively studied, and their mechanisms of action and clinical profiles are well-documented. A comparative analysis would necessitate evaluating this compound within a similar therapeutic context.

Future research on this compound would first need to establish its basic pharmacological properties. Key areas for initial investigation would include:

  • In vitro screening: To determine the compound's activity against various cell lines (e.g., cancer cell lines) or its effect on specific enzymes or receptors.

  • Mechanism of action studies: To elucidate the molecular pathways through which the compound exerts its biological effects.

  • In vivo studies: To assess the compound's efficacy and safety in animal models of disease.

Once such foundational data becomes available, a meaningful and objective comparison with a relevant standard-of-care drug can be undertaken. This would involve comparative studies assessing key performance indicators under identical experimental conditions.

The creation of a head-to-head comparison guide for this compound is not feasible at this time due to the lack of publicly available scientific data. The scientific community awaits initial publications on the biological evaluation of this compound to understand its potential therapeutic value and to enable comparisons with existing treatment modalities. Researchers interested in this molecule are encouraged to conduct and publish foundational studies to fill the current knowledge void.

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